3-Methylpyridine-4-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-methylpyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c1-6-4-8-3-2-7(6)5-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFOBFAGCSLMSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363549 | |
| Record name | 3-Methylpyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74663-96-0 | |
| Record name | 3-Methylpyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-4-pyridinecarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Methylpyridine-4-carbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Pyridine Aldehyde
3-Methylpyridine-4-carbaldehyde is a substituted pyridine derivative that serves as a crucial building block in organic synthesis. Its structural motif, featuring a pyridine ring functionalized with both a methyl and an aldehyde group, offers multiple reactive sites for chemical modification. Pyridine scaffolds are of immense interest in medicinal chemistry due to their presence in numerous natural products and pharmacologically active compounds, where they often improve water solubility and act as key pharmacophores.[1] This guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, reactivity, and applications, with a focus on its relevance in the field of drug discovery and development.
Chemical Identity and Core Properties
Proper identification and understanding of a compound's physical properties are foundational to its application in research. This compound is identified by the CAS Number 74663-96-0.[2][3] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 74663-96-0 | [2][3][4] |
| Molecular Formula | C₇H₇NO | [2][3] |
| Molecular Weight | 121.14 g/mol | [2] |
| Appearance | Pale-yellow liquid | [3] |
| Boiling Point | 230.2 °C at 760 mmHg | [4] |
| Density | 1.095 g/cm³ | [4] |
| Flash Point | 98.5 °C | [4] |
| Storage | 2-8°C, often under an inert atmosphere | [3][5] |
Synthesis and Purification
The synthesis of pyridine aldehydes often involves the oxidation of the corresponding methylpyridine (picoline). While specific, detailed protocols for this compound are proprietary or embedded in broader patent literature, a general and analogous methodology can be described. The oxidation of a methyl group on the pyridine ring is a common and effective strategy.
Conceptual Synthesis Workflow: Oxidation of 3,4-Dimethylpyridine
A logical synthetic route involves the selective oxidation of the 4-methyl group of 3,4-dimethylpyridine. This selectivity is crucial and often represents the primary challenge in such syntheses.
Caption: Conceptual workflow for the synthesis of this compound.
Step-by-Step Protocol (Illustrative)
This protocol is a generalized representation based on common organic chemistry principles for analogous transformations.
-
Reaction Setup: To a solution of 3,4-dimethylpyridine in a suitable solvent (e.g., dioxane or acetic acid), add the chosen oxidizing agent (e.g., selenium dioxide) portion-wise. The choice of oxidant is critical for achieving selectivity at the 4-position.
-
Reaction Conditions: Heat the mixture under reflux for several hours while monitoring the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The causality here is that elevated temperatures are required to activate the C-H bonds of the methyl group for oxidation.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove solid byproducts. Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Purification: The crude organic extract is dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure. The resulting residue is then purified, typically by flash column chromatography on silica gel, to isolate the pure this compound.
Reactivity and Applications in Drug Development
The chemical behavior of this compound is dominated by the reactivity of its aldehyde group. This functional group is an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in building more complex molecules.
Key Reactions:
-
Reductive Amination: The aldehyde readily reacts with primary or secondary amines to form an intermediate imine, which is then reduced (e.g., with sodium borohydride) to form a new C-N bond. This is one of the most powerful and widely used methods for synthesizing substituted amines in drug discovery.
-
Condensation Reactions: It undergoes condensation with active methylene compounds, such as semicarbazides and thiosemicarbazides, to form semicarbazones and thiosemicarbazones.[6] These derivatives are themselves a class of compounds investigated for a wide range of biological activities, including as urease inhibitors and anticancer agents.[6][7]
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the aldehyde group into a carbon-carbon double bond, providing a route to various alkene-substituted pyridines.
Role as a Pharmaceutical Intermediate:
The pyridine nucleus is a privileged scaffold in medicinal chemistry.[1] this compound serves as an intermediate in the synthesis of more complex drug candidates. For instance, derivatives of pyridine carboxaldehydes have been used to synthesize compounds with potential applications as muscarinic receptor agonists (for conditions like Alzheimer's disease) and as inhibitors of enzymes like thromboxane A2 synthetase.[8] The specific substitution pattern of this molecule makes it a valuable precursor for creating libraries of novel compounds for high-throughput screening.
Analytical Characterization
Confirming the identity and purity of this compound is essential. While a specific, verified spectrum for this exact isomer was not found in the search results, characterization would rely on standard spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (typically δ 9-10 ppm), aromatic protons on the pyridine ring (δ 7-9 ppm), and a singlet for the methyl group protons (δ 2-3 ppm).
-
Infrared (IR) Spectroscopy: A strong absorption band around 1700 cm⁻¹ is indicative of the C=O stretch of the aldehyde functional group.
-
Mass Spectrometry (MS): This technique would confirm the molecular weight of the compound, showing a molecular ion peak (M⁺) or protonated molecular peak ([M+H]⁺) corresponding to its mass (121.14 g/mol ).
Safety, Handling, and Storage
As with any chemical reagent, proper handling is paramount. This compound is classified as an irritant.[4]
GHS Hazard Information (General for Pyridine Aldehydes):
-
Pictograms: GHS07 (Exclamation Mark)[9]
-
Hazard Statements: May be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[10][11]
-
Precautionary Statements:
-
Prevention: Use only in a well-ventilated area or under a chemical fume hood.[5] Wear protective gloves, clothing, and eye/face protection.[5] Keep away from heat, sparks, and open flames.[5][11]
-
Response: IF IN EYES: Rinse cautiously with water for several minutes.[5] IF ON SKIN: Wash with plenty of soap and water.[5] IF INHALED: Remove person to fresh air.[5]
-
Storage: Store in a cool, well-ventilated place.[3][5] Keep container tightly closed. It is often recommended to store under an inert atmosphere.[5]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[5]
-
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. CAS 74663-96-0|this compound [rlavie.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. fishersci.com [fishersci.com]
- 6. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-pyridine carboxaldehyde, 500-22-1 [thegoodscentscompany.com]
- 9. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]
- 10. 4-Methylpyridine-3-carbaldehyde | C7H7NO | CID 12460470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. lobachemie.com [lobachemie.com]
An In-Depth Technical Guide to 3-Methylpyridine-4-carbaldehyde: Molecular Structure, Properties, and Synthetic Considerations
Introduction
3-Methylpyridine-4-carbaldehyde is a substituted heterocyclic aldehyde that serves as a crucial building block in modern organic synthesis. Its structure, featuring a pyridine core functionalized with both a methyl and a formyl group, offers multiple reactive sites for chemical modification. This unique arrangement makes it a valuable intermediate in the development of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. The pyridine moiety itself is a privileged scaffold in medicinal chemistry, known to enhance the pharmacological profiles of drug candidates by improving properties such as solubility and bioavailability.[1][2]
This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. It details the molecule's fundamental structural and physicochemical properties, explores logical synthetic strategies with a field-proven experimental protocol, and discusses its applications in research and development.
Molecular Structure and Physicochemical Properties
Structural Elucidation
This compound, systematically named this compound according to IUPAC nomenclature, consists of a pyridine ring substituted at the 3-position with a methyl group (-CH₃) and at the 4-position with a carbaldehyde group (-CHO).[3] The presence of the electron-withdrawing aldehyde group and the nitrogen heteroatom significantly influences the electron density of the aromatic ring, dictating its reactivity in subsequent chemical transformations.
Key identifiers for this compound include:
-
CAS Number: 74663-96-0[4]
-
Molecular Formula: C₇H₇NO[4]
-
Synonyms: 3-Methyl-4-pyridinecarboxaldehyde, 3-Methylisonicotinaldehyde[5][6]
The spatial arrangement of the substituents is critical for its role as a synthetic precursor, offering steric and electronic properties that can be leveraged for regioselective reactions.
Physicochemical Data Summary
The quantitative properties of this compound are essential for its handling, reaction setup, and purification. These key data points are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 121.14 g/mol | [4] |
| Exact Mass | 121.05300 Da | [3] |
| Appearance | Pale-yellow liquid | [5] |
| Density | 1.095 g/cm³ | [3] |
| Boiling Point | 230.2 °C at 760 mmHg | [3] |
| Flash Point | 98.5 °C | [3] |
| Storage Conditions | 2-8°C, protect from air | [5] |
Synthesis and Mechanistic Insights
The synthesis of pyridine aldehydes can be approached through various routes, most commonly involving the oxidation of a corresponding methyl or alcohol precursor.[7][8] The choice of synthetic strategy is dictated by the availability of starting materials, desired scale, and tolerance of other functional groups.
Retrosynthetic Analysis
A logical retrosynthetic pathway for this compound identifies (3-methylpyridin-4-yl)methanol as a key precursor. This alcohol can be readily oxidized to the target aldehyde. This precursor itself can be derived from 3-methylpyridine, a commodity chemical, through functional group manipulation, such as lithiation followed by reaction with formaldehyde or via a multi-step sequence involving N-oxidation and rearrangement.[9] The oxidation of the alcohol is often the most direct and highest-yielding final step.
Caption: Retrosynthetic analysis of this compound.
Exemplary Synthetic Protocol: Oxidation of (3-Methylpyridin-4-yl)methanol
The oxidation of a benzylic-type alcohol to an aldehyde requires a mild and selective oxidizing agent to prevent over-oxidation to the carboxylic acid. Activated manganese dioxide (MnO₂) is an exemplary choice for this transformation.
Causality Behind Experimental Choice:
-
Selectivity: MnO₂ is a highly selective oxidant for allylic and benzylic alcohols, leaving other potentially sensitive functional groups untouched. The pyridine ring's nitrogen is not oxidized under these conditions.
-
Heterogeneous System: As a solid reagent, MnO₂ simplifies the reaction workup. The excess reagent and the manganese dioxide byproduct can be easily removed by simple filtration, which is highly advantageous for scalability and purity.
-
Mild Conditions: The reaction typically proceeds at or slightly above room temperature, preserving the integrity of the product and minimizing side reactions.
Detailed Step-by-Step Protocol
Objective: To synthesize this compound from (3-methylpyridin-4-yl)methanol.
Materials:
-
(3-Methylpyridin-4-yl)methanol (1.0 eq)
-
Activated Manganese Dioxide (MnO₂) (10.0 eq by weight)
-
Dichloromethane (DCM), anhydrous (approx. 20 mL per gram of starting material)
-
Celite® or a similar filter aid
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (3-methylpyridin-4-yl)methanol and anhydrous dichloromethane. Stir until the starting material is fully dissolved.
-
Addition of Oxidant: Add activated MnO₂ to the solution in one portion. The reaction is typically exothermic; maintain the temperature at 25-30 °C. The mixture will appear as a black slurry.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is generally complete within 12-24 hours.
-
Workup - Filtration: Once the starting material is consumed, set up a filtration apparatus using a Büchner funnel with a pad of Celite® over the filter paper. Wet the Celite® pad with a small amount of DCM.
-
Product Isolation: Filter the reaction mixture through the Celite® pad to remove the solid MnO₂. Wash the filter cake thoroughly with several portions of DCM to ensure complete recovery of the product.
-
Drying and Concentration: Combine the filtrate and washes. Dry the organic solution over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often of high purity. If necessary, further purification can be achieved by silica gel column chromatography using a hexane/ethyl acetate gradient.
Workflow Visualization
Caption: Experimental workflow for the synthesis of this compound.
Key Applications in Research and Development
The strategic placement of the aldehyde and methyl groups on the pyridine scaffold makes this compound a versatile intermediate in drug discovery and materials science.[1]
Role as a Synthetic Intermediate
Pyridine aldehydes are foundational reagents for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.[10] The aldehyde group readily participates in:
-
Reductive Amination: To form substituted aminomethyl-pyridines.
-
Wittig and Horner-Wadsworth-Emmons reactions: To generate vinylpyridines.
-
Condensation Reactions: With active methylene compounds or amines to form Schiff bases, enamines, and other heterocyclic systems.
These transformations open pathways to a diverse range of complex molecules, making this compound a valuable asset in combinatorial chemistry and library synthesis for lead discovery programs.[11]
Potential in Medicinal Chemistry
The pyridine nucleus is a core component of numerous FDA-approved drugs.[12] Derivatives of substituted pyridine aldehydes have demonstrated significant biological activity. For instance, thiosemicarbazones derived from hydroxylated methylpyridine carboxaldehydes have been synthesized and evaluated as potential antitumor agents, showing promising activity in preclinical models.[13] This highlights the potential of this compound as a starting point for developing novel therapeutics, particularly in oncology. The ability of the pyridine nitrogen to engage in hydrogen bonding can improve drug-receptor interactions and enhance the overall pharmacological profile.[12]
Conclusion
This compound is a high-value chemical intermediate with a well-defined molecular structure and a versatile reactivity profile. Its physicochemical properties are well-characterized, and its synthesis can be achieved through reliable and scalable oxidative methods. For researchers in drug discovery and materials science, this compound offers a robust platform for constructing novel molecular entities with significant potential for biological activity and advanced applications. The logical and self-validating synthetic protocols, coupled with its proven utility as a molecular scaffold, establish this compound as an indispensable tool in the modern chemist's arsenal.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. scbt.com [scbt.com]
- 5. CAS 74663-96-0|this compound [rlavie.com]
- 6. molecularinfo.com [molecularinfo.com]
- 7. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 8. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 9. CN107311918A - A kind of synthetic method of 4 pyridine carboxaldehyde - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. mdpi.com [mdpi.com]
- 12. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 3-Methylpyridine-4-carbaldehyde
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylpyridine-4-carbaldehyde (CAS No. 74663-96-0).[1][2][3] Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the structural elucidation and characterization of this compound. The guide emphasizes not just the data itself, but the underlying principles and experimental considerations that ensure data integrity and accurate interpretation.
Molecular Structure and Spectroscopic Overview
This compound is a substituted pyridine derivative with a molecular formula of C7H7NO and a molecular weight of 121.14 g/mol .[1][2] The strategic placement of the methyl and aldehyde groups on the pyridine ring gives rise to a unique spectroscopic fingerprint, which is critical for its identification and quality control in synthetic applications.
Workflow for Spectroscopic Analysis
The structural confirmation of this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation provides a self-validating system for unambiguous characterization.
Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the precise arrangement of atoms in this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we expect to see distinct signals for the aldehyde proton, the aromatic protons on the pyridine ring, and the methyl protons. The predicted chemical shifts are influenced by the electron-withdrawing nature of the aldehyde group and the nitrogen atom in the pyridine ring.
Predicted ¹H NMR Data (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-C=O (Aldehyde) | 9.9 - 10.1 | Singlet (s) | - |
| H-2 (Pyridine) | 8.8 - 8.9 | Singlet (s) | - |
| H-6 (Pyridine) | 8.5 - 8.6 | Doublet (d) | ~5 |
| H-5 (Pyridine) | 7.4 - 7.5 | Doublet (d) | ~5 |
| -CH₃ (Methyl) | 2.5 - 2.7 | Singlet (s) | - |
Justification of Predictions: The aldehyde proton is expected to be highly deshielded due to the electronegativity of the oxygen atom, appearing far downfield. The protons on the pyridine ring (H-2, H-5, H-6) will have chemical shifts characteristic of aromatic systems, with variations due to the positions relative to the nitrogen and the substituents. For comparison, the aldehyde proton in 4-pyridinecarboxaldehyde appears around 10.11 ppm.[4] The pyridine protons in the same molecule are observed between 7.7 and 8.9 ppm.[4] The methyl group, being attached to the aromatic ring, will appear in the typical benzylic proton region.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 190 - 193 |
| C-4 (Pyridine) | 140 - 143 |
| C-2 (Pyridine) | 152 - 155 |
| C-6 (Pyridine) | 150 - 153 |
| C-3 (Pyridine) | 135 - 138 |
| C-5 (Pyridine) | 123 - 126 |
| -CH₃ (Methyl) | 18 - 22 |
Justification of Predictions: The aldehydic carbonyl carbon is characteristically found at a very low field (downfield). The aromatic carbons of the pyridine ring are in the typical range of 120-160 ppm, with their exact shifts determined by their position relative to the nitrogen and the substituents. Data from 3-methylpyridine shows the methyl carbon at around 18 ppm and the ring carbons in the 123-149 ppm range.[5]
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse angle.
-
Set a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled sequence to obtain singlets for all carbon atoms.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal (0.00 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum shows absorption bands corresponding to the vibrational frequencies of the bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3000 - 3100 | C-H Stretch | Aromatic (Pyridine Ring) |
| 2900 - 3000 | C-H Stretch | Aliphatic (-CH₃) |
| 2810 - 2830 & 2710 - 2730 | C-H Stretch | Aldehyde (Fermi doublets) |
| 1690 - 1715 | C=O Stretch | Aldehyde |
| 1550 - 1610 | C=C and C=N Stretch | Aromatic (Pyridine Ring) |
| 1350 - 1390 | C-H Bend | Aliphatic (-CH₃) |
Justification of Predictions: The most characteristic peak will be the strong C=O stretch of the aldehyde group, typically found around 1700 cm⁻¹. The presence of the aldehyde is further confirmed by the two weaker C-H stretching bands (Fermi doublets) between 2700 and 2900 cm⁻¹. The aromatic C-H and C=C/C=N stretches are also expected in their usual regions. For comparison, the IR spectrum of 4-pyridinecarboxaldehyde shows a strong C=O stretch.[6]
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
-
Sample Preparation: Place a small amount of the neat liquid sample of this compound directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm the molecular formula and deduce structural features.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z Value | Interpretation |
| 121 | Molecular Ion (M⁺) |
| 120 | [M-H]⁺ |
| 92 | [M-CHO]⁺ |
| 65 | Loss of HCN from the pyridine ring fragment |
Justification of Predictions: The molecular ion peak (M⁺) at m/z 121 will confirm the molecular weight of the compound.[1][2] A common fragmentation pathway for aromatic aldehydes is the loss of a hydrogen radical to form a stable [M-H]⁺ acylium ion at m/z 120. Another significant fragmentation would be the loss of the formyl radical (CHO) to give a fragment at m/z 92. Subsequent fragmentation of the pyridine ring can lead to smaller fragments like m/z 65.
Experimental Protocol for MS Data Acquisition (GC-MS with EI)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or methanol.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., a non-polar column like DB-5) and a temperature program to separate the compound from any impurities.
-
-
MS Detection:
-
The compound eluting from the GC column enters the MS source.
-
The molecules are ionized by a high-energy electron beam (typically 70 eV).
-
The resulting ions are separated by their mass-to-charge ratio (m/z) by the mass analyzer and detected.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Conclusion
The structural elucidation of this compound is a process of convergent evidence from multiple spectroscopic techniques. The predicted NMR, IR, and MS data presented in this guide provide a robust framework for the characterization of this molecule. By following the outlined experimental protocols and understanding the principles behind the spectral features, researchers can confidently verify the identity and purity of this compound, ensuring the reliability of their scientific endeavors.
References
An In-Depth Technical Guide to 3-Methylpyridine-4-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Methylpyridine-4-carbaldehyde (CAS No. 74663-96-0), a key heterocyclic building block in medicinal chemistry and organic synthesis. This document delves into its structural characteristics, spectroscopic data, reactivity profile, and established protocols for its synthesis and purification. Furthermore, it explores the pivotal role of this compound as a precursor in the development of novel therapeutic agents, offering insights for researchers and professionals in the field of drug discovery.
Introduction
This compound, a substituted pyridine derivative, is a compound of significant interest in the pharmaceutical and chemical industries. Its unique structural arrangement, featuring a pyridine ring functionalized with both a methyl and a formyl group, imparts a distinct reactivity profile that makes it a versatile intermediate for the synthesis of complex molecular architectures. The pyridine moiety is a well-established "privileged scaffold" in drug design, appearing in numerous FDA-approved drugs.[1] The strategic placement of the methyl and aldehyde groups on this ring system allows for a wide range of chemical transformations, making it a valuable tool for constructing diverse compound libraries for drug discovery programs. This guide aims to provide a detailed technical resource for scientists working with or considering the use of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its effective use in research and development. This section outlines the key physical and chemical characteristics of this compound.
General Properties
This compound is typically a pale-yellow liquid under standard conditions.[2] Its core structure consists of a pyridine ring with a methyl group at the 3-position and a carbaldehyde (formyl) group at the 4-position.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 74663-96-0 | [2][3][4] |
| Molecular Formula | C₇H₇NO | [2][3][4] |
| Molecular Weight | 121.14 g/mol | [3][4] |
| Appearance | Pale-yellow liquid | [2] |
| Boiling Point | 230.2 °C at 760 mmHg | [3] |
| Density | 1.095 g/cm³ | [3] |
| Flash Point | 98.5 °C | [3] |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the aldehyde proton, and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons would be characteristic of a 3,4-disubstituted pyridine ring. The aldehyde proton would appear as a singlet in the downfield region (typically δ 9-10 ppm). The methyl protons would also appear as a singlet, but in the upfield region (typically δ 2-3 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the aldehyde group would have a characteristic chemical shift in the downfield region (typically δ 190-200 ppm). The signals for the pyridine ring carbons would appear in the aromatic region, with their specific shifts influenced by the positions of the methyl and aldehyde substituents. The methyl carbon would appear at the most upfield position.
-
IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the range of 1690-1740 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and methyl groups, and C=N and C=C stretching vibrations characteristic of the pyridine ring.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (121.14 g/mol ). The fragmentation pattern would likely involve the loss of the formyl group (CHO) and other characteristic fragments of the pyridine ring.
Chemical Properties and Reactivity
The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the nature of the substituted pyridine ring.
Aldehyde Group Reactivity
The formyl group is a versatile functional handle that participates in a wide array of chemical transformations, including:
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 3-methylpyridine-4-carboxylic acid, using standard oxidizing agents.
-
Reduction: Reduction of the aldehyde group yields the corresponding primary alcohol, (3-methylpyridin-4-yl)methanol.
-
Nucleophilic Addition: The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles, leading to the formation of alcohols, cyanohydrins, and other addition products.
-
Condensation Reactions: It can undergo condensation reactions with amines to form imines (Schiff bases), with hydroxylamine to form oximes, and with hydrazines to form hydrazones. These reactions are fundamental in the synthesis of various heterocyclic systems and pharmacologically active molecules.
-
Wittig Reaction and Related Olefinations: The aldehyde can be converted to alkenes through reactions with phosphorus ylides (Wittig reaction) and other related olefination reagents.
Pyridine Ring Reactivity
The pyridine ring, being an electron-deficient aromatic system, influences the reactivity of the substituents and can itself undergo certain reactions:
-
N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide.
-
Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the nitrogen atom and the aldehyde group, electrophilic substitution on the pyridine ring is generally difficult and requires harsh conditions.
-
Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom. However, the existing substitution pattern on this compound will direct any further substitution.
Synthesis and Purification
Synthetic Strategies
A plausible synthetic route would involve the oxidation of the corresponding alcohol, (3-methylpyridin-4-yl)methanol. This precursor could potentially be synthesized from 3-methyl-4-cyanopyridine through reduction.
Another potential strategy is the direct formylation of 3-methylpyridine. However, controlling the regioselectivity of this reaction to favor the 4-position would be a significant challenge.
A more common industrial approach for the synthesis of pyridine aldehydes involves the oxidation of the corresponding methylpyridines (picolines). For instance, the synthesis of 3-pyridinecarboxaldehyde can be achieved by the oxidation of 3-methylpyridine.[5] A similar approach could be investigated for the synthesis of this compound from 3,4-lutidine (3,4-dimethylpyridine).
Conceptual Synthetic Workflow:
Caption: A conceptual workflow for the synthesis of this compound.
Purification
Purification of this compound would typically involve standard laboratory techniques such as:
-
Distillation: Given its liquid state and relatively high boiling point, vacuum distillation would be a suitable method for purification.
-
Chromatography: Column chromatography using silica gel or alumina as the stationary phase could be employed for the separation of the desired product from starting materials and byproducts. The choice of eluent would depend on the polarity of the impurities.
Experimental Protocol: General Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform packing.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The gradient should be chosen based on preliminary thin-layer chromatography (TLC) analysis.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Applications in Drug Discovery and Development
The pyridine scaffold is a cornerstone in medicinal chemistry, and functionalized pyridines like this compound serve as crucial building blocks for the synthesis of a wide range of biologically active compounds.[1] The aldehyde group provides a convenient handle for introducing diverse functionalities and constructing more complex molecular frameworks.
Logical Relationship of this compound in Drug Discovery:
References
Reactivity of the aldehyde group in 3-Methylpyridine-4-carbaldehyde
An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 3-Methylpyridine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis.[1][2] Its reactivity is governed by a delicate interplay of electronic effects originating from the pyridine ring, the nitrogen heteroatom, and the methyl substituent. The electron-deficient nature of the pyridine ring enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.[3][4] This guide provides a comprehensive analysis of the aldehyde group's reactivity, detailing its participation in key synthetic transformations including nucleophilic additions, oxidations, reductions, and condensation reactions. By elucidating the mechanistic principles and providing field-proven experimental protocols, this document serves as a critical resource for professionals leveraging this versatile building block in drug discovery and development.
Introduction: The Strategic Importance of a Heterocyclic Aldehyde
Pyridine scaffolds are ubiquitous in pharmaceuticals, valued for their ability to engage in hydrogen bonding, improve solubility, and serve as bioisosteres for benzene rings.[2][5] this compound (also known as 3-methyl-4-formylpyridine) emerges as a particularly valuable synthon. The aldehyde functional group serves as a versatile handle for molecular elaboration, enabling the construction of complex architectures through reliable and well-understood chemical transformations. This guide dissects the core chemical principles that dictate the reactivity of this aldehyde, providing both a theoretical foundation and practical methodologies for its synthetic application.
Molecular Structure and Electronic Landscape
The reactivity of the aldehyde in this compound is not considered in isolation but is a direct consequence of its molecular environment. Three primary factors are at play:
-
The Pyridine Ring (Inductive and Mesomeric Effects): The nitrogen atom is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I) across the ring.[3][4] This effect is propagated to the C4 position, pulling electron density away from the aldehyde group. Consequently, the carbonyl carbon becomes significantly more electron-deficient (more electrophilic) than in its carbocyclic analogue, p-tolualdehyde. This heightened electrophilicity is the primary driver for its enhanced reactivity towards nucleophiles.
-
The Nitrogen Heteroatom (Basicity and Coordination): The lone pair of electrons on the pyridine nitrogen is not part of the aromatic π-system and imparts basic character.[3] This basicity can influence reactions, particularly those employing acid catalysts or organometallic reagents. In acidic media, the nitrogen is readily protonated, forming a pyridinium salt. This positively charged species dramatically increases the electron-withdrawing nature of the ring, further activating the aldehyde group towards nucleophilic attack.
-
The C3-Methyl Group (Hyperconjugation): The methyl group at the C3 position is a weak electron-donating group (+I effect). It slightly counteracts the electron-withdrawing effect of the pyridine ring. However, its influence is modest compared to the powerful effect of the nitrogen heteroatom, and the net electronic character at the C4-aldehyde remains strongly electrophilic.
Caption: Electronic landscape and primary reactive sites of the molecule.
Key Classes of Reactions at the Aldehyde Group
The enhanced electrophilicity of the carbonyl carbon in this compound makes it a prime substrate for a variety of transformations.
Nucleophilic Addition
This is the quintessential reaction of aldehydes. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate which is subsequently protonated.
Caption: A simplified workflow for nucleophilic addition to an aldehyde.
Hard nucleophiles, such as those in Grignard reagents or organolithium compounds, readily add to the aldehyde.[6] However, care must be taken as these strong bases can also interact with the pyridine ring. A notable and highly controlled version of this reaction involves the deaminative addition of alkylpyridinium salts, which proceeds via a radical-polar crossover mechanism and tolerates numerous functional groups.[7]
Reduction to 3-Methyl-4-(hydroxymethyl)pyridine
The reduction of the aldehyde to a primary alcohol is a fundamental transformation, providing a key intermediate for further functionalization.
-
Causality Behind Reagent Choice: Standard reducing agents like sodium borohydride (NaBH₄) are highly effective and chemoselective for this transformation. NaBH₄ is a mild hydride donor, which readily reduces aldehydes and ketones without affecting more robust functional groups.[8] Its operational simplicity and safety profile make it the preferred reagent in many laboratory settings. Lithium aluminum hydride (LiAlH₄) can also be used but is much more reactive and requires stricter anhydrous conditions.
| Reagent | Solvent | Temperature | Typical Yield | Reference |
| Sodium Borohydride | Methanol/Ethanol | 0 °C to Room Temp | >90% | General Knowledge |
| Lithium Aluminum Hydride | THF/Ether | 0 °C | >90% | General Knowledge |
Protocol 1: Reduction of this compound with Sodium Borohydride
-
Dissolution: Dissolve this compound (1.0 eq) in methanol (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water, followed by 1 M HCl to neutralize excess NaBH₄ and dissolve the borate salts.
-
Work-up: Adjust the pH to ~8-9 with a saturated NaHCO₃ solution. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, 3-methyl-4-(hydroxymethyl)pyridine, typically as a solid or oil that requires minimal further purification.
Oxidation to 3-Methylpyridine-4-carboxylic Acid
Oxidation of the aldehyde furnishes the corresponding carboxylic acid, a valuable building block for amides and esters.
-
Causality Behind Reagent Choice: The choice of oxidant is critical to avoid side reactions, such as oxidation of the pyridine nitrogen to an N-oxide.[3] While strong oxidants like potassium permanganate (KMnO₄) can be used, milder conditions are often preferred. A common laboratory method involves the use of silver oxide (Tollens' reagent) or buffered potassium permanganate. For industrial-scale synthesis, catalytic vapor-phase oxidation over metal oxide catalysts (e.g., V-Mo-O) is an efficient method.[9] Another approach involves oxidation with halogens under actinic radiation.[10]
| Method | Oxidant/Catalyst | Conditions | Key Feature | Reference |
| Tollens' Reagent | Ag₂O in NH₄OH | Aqueous, Room Temp | Mild, chemoselective | General |
| Buffered Permanganate | KMnO₄ | Aqueous, buffered pH | Prevents N-oxide formation | [11] |
| Catalytic Air Oxidation | V-Mo-O | Vapor phase, high temp. | Industrially scalable | [9] |
Knoevenagel Condensation
The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate), typically catalyzed by a weak base.[12][13] The electron-deficient nature of this compound makes it an excellent substrate for this reaction, often proceeding to high yields even under mild, catalyst-free conditions in aqueous ethanol.[14]
-
Mechanistic Insight: The reaction is initiated by the deprotonation of the active methylene compound by a base to form a carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product.[13]
Caption: Key mechanistic stages of the Knoevenagel condensation.
Protocol 2: Catalyst-Free Knoevenagel Condensation [14]
-
Preparation: In a flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in a 1:1 mixture of water and ethanol.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often rapid, with the product precipitating out of solution.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.
-
Isolation: Collect the precipitated solid product by vacuum filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum. The product, 2-(3-methylpyridin-4-ylmethylene)malononitrile, is usually obtained in high purity and yield (>90%).
Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes into alkenes with high regioselectivity.[15][16] The reaction involves a phosphonium ylide (Wittig reagent), which reacts with the aldehyde to form a C=C double bond.
-
Mechanistic Insight: The reaction is believed to proceed via a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate.[17] This intermediate rapidly collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[16] The stereochemical outcome (E/Z selectivity) depends on the stability of the ylide used.[18]
Caption: The mechanistic pathway of the Wittig olefination reaction.
Protocol 3: Wittig Olefination with Methyltriphenylphosphonium Bromide
-
Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C.
-
Deprotonation: Add a strong base such as n-butyllithium or potassium tert-butoxide (1.05 eq) dropwise. The formation of the orange-red ylide will be observed. Stir for 30 minutes at 0 °C.
-
Aldehyde Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the aldehyde.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Work-up: Extract the mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the target alkene, 4-vinyl-3-methylpyridine.
Conclusion
The aldehyde group in this compound is a highly reactive and synthetically versatile functional group. Its reactivity is significantly enhanced by the electron-withdrawing nature of the pyridine ring, making it an excellent substrate for a wide range of transformations crucial to the synthesis of complex molecules. A thorough understanding of the electronic effects at play allows researchers to rationally design synthetic routes and select appropriate reagents to achieve desired outcomes in oxidation, reduction, and carbon-carbon bond-forming reactions. This knowledge is paramount for professionals in drug development who rely on such building blocks to construct novel therapeutic agents.
References
- 1. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 5. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 6. Nucleophilic addition reactions to pyridines [quimicaorganica.org]
- 7. Deaminative Addition of Alkylpyridinium Salt to Aldehyde [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tandfonline.com [tandfonline.com]
- 10. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 13. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 14. bcc.bas.bg [bcc.bas.bg]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Wittig reaction - Wikipedia [en.wikipedia.org]
- 18. Wittig Reaction [organic-chemistry.org]
Foreword: From Molecular Structure to Therapeutic Function
An In-Depth Technical Guide to the Thermochemical Landscape of 3-Methylpyridine-4-carbaldehyde
In the intricate world of drug discovery and development, a molecule's therapeutic potential is governed by a complex interplay of its structural, electronic, and energetic properties. While structure-activity relationships (SAR) have long been the cornerstone of medicinal chemistry, a deeper understanding of a compound's thermodynamic profile is increasingly recognized as critical for accelerating the journey from a promising hit to a viable drug candidate.[1][2] Thermochemical data—such as enthalpy of formation, heat capacity, and entropy—provide a fundamental energetic baseline that informs everything from reaction safety and synthesis scalability to the nuanced forces driving target-ligand binding.[3]
This compound is a heterocyclic compound of significant interest, representing a structural motif found in various biologically active molecules. However, a thorough review of the public literature reveals a conspicuous gap: a lack of comprehensive, experimentally-derived thermochemical data for this specific molecule. This guide, therefore, is designed not as a static repository of known values, but as a strategic whitepaper for the research scientist. It outlines the rationale, methodologies, and practical workflows required to bridge this data gap, thereby enabling more informed and efficient drug development programs.
The Significance of Thermochemical Data in a Pharmaceutical Context
A molecule's thermodynamic properties are not merely academic curiosities; they are critical parameters that have profound, real-world implications in pharmaceutical development:
-
Process Safety and Scale-Up: The enthalpy of formation is directly related to the energy stored within a molecule's chemical bonds. This value is paramount for conducting hazard assessments of chemical reactions, ensuring that synthetic scale-up operations can be managed safely without the risk of thermal runaway.
-
Polymorph and Salt Form Screening: The relative stability of different solid-state forms (polymorphs, solvates, salts) is dictated by their lattice energies and enthalpies of formation. Differential Scanning Calorimetry (DSC), a key technique in this field, measures the heat flow associated with phase transitions, guiding the selection of the most stable and bioavailable form of an active pharmaceutical ingredient (API).[4][5]
-
Understanding Target-Ligand Binding: While Isothermal Titration Calorimetry (ITC) directly measures the enthalpy (ΔH) and entropy (ΔS) of a binding event, this interaction is part of a larger thermodynamic cycle.[3][6] Knowing the intrinsic energetics of the ligand itself provides a more complete picture, helping to deconstruct the binding signature and guide strategies for enthalpic optimization—a proven approach for improving ligand efficiency and avoiding the "molecular obesity" that can plague lead optimization.[1]
Given the absence of published data for this compound, this guide presents a dual-pronged approach for its determination: high-accuracy computational prediction and gold-standard experimental validation.
In Silico Determination: The Gaussian-4 (G4) Protocol
For molecules where experimental data is unavailable, high-level quantum chemical calculations provide a robust and reliable starting point. The Gaussian-4 (G4) theory is a composite method renowned for its high accuracy in predicting thermochemical properties of organic molecules, typically achieving an average absolute deviation of less than 1 kcal/mol from experimental values.[7][8]
Causality Behind the G4 Protocol
The G4 method is not a single calculation but a multi-step recipe designed to approximate a "perfect" calculation by systematically correcting for errors inherent in more computationally feasible methods.[9]
-
Geometry Optimization (B3LYP/6-31G(2df,p)): The process begins by finding the lowest-energy 3D structure of the molecule. The B3LYP functional is chosen for its proven balance of computational efficiency and accuracy in determining molecular geometries for a wide range of organic compounds.[7][8]
-
Zero-Point Vibrational Energy (ZPVE): Molecules are not static; they vibrate even at absolute zero. A frequency calculation at the same level provides the ZPVE, a crucial quantum mechanical correction to the total energy.
-
High-Level Energy Corrections (CCSD(T)): The core of G4's accuracy comes from single-point energy calculations at a very high level of theory (Coupled Cluster with Singles, Doubles, and perturbative Triples, or CCSD(T)) and with large basis sets.[7][9] This step accurately captures electron correlation effects, which are critical for correct energy determination.
-
Extrapolation to Basis Set Limit: The protocol includes an extrapolation of the Hartree-Fock energy to the complete basis set limit, further minimizing errors associated with the mathematical description of the electron orbitals.[7][8]
Step-by-Step Computational Workflow for G4 Theory
-
Input Structure Generation: Construct the 3D model of this compound using a molecular editor (e.g., GaussView, Avogadro).
-
Geometry Optimization and Frequency Calculation:
-
Perform a geometry optimization and frequency calculation using the B3LYP density functional with the 6-31G(2df,p) basis set.
-
Verify that the optimization has converged to a true minimum by confirming the absence of imaginary frequencies.
-
Extract the Zero-Point Energy (ZPE) from this calculation.
-
-
Sequence of Single-Point Energy Calculations: Execute a series of high-level single-point energy calculations on the optimized geometry, as prescribed by the G4 theory protocol.[9] This includes calculations at the CCSD(T)/6-31G(d), MP4, and MP2 levels with various basis sets.
-
Energy Combination and HLC:
-
Combine the energies from all steps according to the specific G4 summation formula.
-
Apply the empirically derived Higher-Level Correction (HLC) to account for remaining systematic deficiencies.[8]
-
-
Enthalpy of Formation Calculation: The final G4 total energy (E0) is used to calculate the standard enthalpy of formation at 298K (ΔfH°₂₉₈) by applying the atomization method, which requires subtracting the calculated energies of the constituent atoms (C, H, N, O) and adding their experimental enthalpies of formation.
References
- 1. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring Thermodynamic Parameters In The Drug Development Process [pharmaceuticalonline.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. lab409chem.ccu.edu.tw [lab409chem.ccu.edu.tw]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Group of Prof. Hendrik Zipse | G4 theory - improving on G3X [zipse.cup.uni-muenchen.de]
An In-depth Technical Guide to 3-Methylpyridine-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
Foreword: Unveiling a Key Heterocyclic Building Block
In the landscape of modern medicinal chemistry, the pyridine scaffold stands as a cornerstone, integral to the architecture of numerous therapeutic agents.[1][2][3] Among the vast family of pyridine derivatives, 3-Methylpyridine-4-carbaldehyde emerges as a highly valuable and versatile building block. Its unique substitution pattern, featuring a reactive aldehyde function adjacent to a methyl group on the pyridine ring, offers a rich chemical handle for the construction of complex molecular frameworks. This guide provides an in-depth exploration of this compound, from its synthesis and physicochemical properties to its critical role as a starting material in the development of novel pharmaceuticals. For researchers and professionals in drug development, a thorough understanding of this intermediate is paramount for harnessing its full synthetic potential.
Physicochemical Properties and Spectroscopic Data
A comprehensive understanding of a molecule's physical and chemical characteristics is fundamental to its application in synthesis.
| Property | Value |
| CAS Number | 74663-96-0 |
| Molecular Formula | C₇H₇NO |
| Molecular Weight | 121.14 g/mol |
| Appearance | Pale-yellow liquid |
| Boiling Point | 230.2°C at 760 mmHg |
| Density | 1.095 g/cm³ |
| Flash Point | 98.5°C |
| InChI Key | JFFOBFAGCSLMSV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CN=C1)C=O |
Historical Context and Discovery
While a definitive historical account of the first synthesis of this compound is not prominently documented in readily accessible literature, its discovery is intrinsically linked to the broader exploration of pyridine chemistry. The first synthesis of the parent pyridine ring was achieved by William Ramsay in 1876.[7] The subsequent functionalization of the pyridine core has been a continuous area of research, driven by the quest for novel compounds with diverse applications. The development of selective oxidation and formylation techniques in the 20th century paved the way for the synthesis of a wide array of pyridine aldehydes, including this compound.
Core Synthetic Methodologies
The synthesis of this compound primarily relies on two strategic approaches: the selective oxidation of a dimethylpyridine precursor and the formylation of a methylpyridine.
Selective Oxidation of 3,4-Dimethylpyridine (3,4-Lutidine)
The most direct and industrially scalable route to this compound is the selective oxidation of the methyl group at the 4-position of 3,4-dimethylpyridine (also known as 3,4-lutidine).[8][9] The key to this transformation lies in the use of a selective oxidizing agent that preferentially attacks one methyl group over the other.
Causality Behind Experimental Choices:
The choice of oxidizing agent is critical for achieving high selectivity. Stronger, less selective oxidizing agents could lead to the oxidation of both methyl groups or over-oxidation to the carboxylic acid. Mild oxidizing agents like manganese dioxide (MnO₂) are often employed for the selective oxidation of benzylic and allylic alcohols and can be adapted for the oxidation of activated methyl groups on a heterocyclic ring. The reaction conditions, including temperature and solvent, are optimized to maximize the yield of the desired aldehyde while minimizing the formation of byproducts.
Experimental Protocol: Selective Oxidation of 3,4-Dimethylpyridine
-
Materials:
-
3,4-Dimethylpyridine (3,4-Lutidine)
-
Activated Manganese Dioxide (MnO₂)
-
Inert solvent (e.g., Dichloromethane, Chloroform)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
-
-
Procedure:
-
To a stirred solution of 3,4-dimethylpyridine in a suitable inert solvent, add an excess of activated manganese dioxide.
-
The reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solid manganese dioxide is removed by filtration through a pad of celite.
-
The filtrate is collected and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
-
Workflow Diagram: Oxidation of 3,4-Dimethylpyridine
Caption: Synthetic workflow for the oxidation of 3,4-dimethylpyridine.
Vilsmeier-Haack Formylation of 3-Methylpyridine
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][10][11] While 3-methylpyridine is not highly activated, this reaction can be a viable, albeit potentially lower-yielding, route. The reaction proceeds via the formation of the Vilsmeier reagent, a chloromethyliminium salt, which acts as the electrophile.[4]
Mechanism of the Vilsmeier-Haack Reaction
Caption: Mechanism of the Vilsmeier-Haack formylation.
Experimental Protocol: Vilsmeier-Haack Formylation of 3-Methylpyridine
-
Materials:
-
3-Methylpyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice bath
-
Sodium acetate or Sodium hydroxide solution (for work-up)
-
-
Procedure:
-
In a flask equipped with a dropping funnel and a stirrer, cool N,N-dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for a short period to ensure the formation of the Vilsmeier reagent.
-
Add 3-methylpyridine to the reaction mixture and heat the mixture. The reaction progress can be monitored by TLC.
-
After the reaction is complete, pour the mixture onto crushed ice and neutralize it with a solution of sodium acetate or sodium hydroxide.
-
The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to give the crude product.
-
Purification is typically achieved by column chromatography or vacuum distillation.
-
Application in Drug Development: A Key Intermediate for Novel Therapeutics
The strategic placement of the methyl and aldehyde groups makes this compound a valuable synthon in the construction of complex, biologically active molecules. While its application may not be as widespread as some other pyridine derivatives, it has been identified as a crucial intermediate in the synthesis of novel therapeutic agents.
One notable, albeit less publicly documented, application is its potential use in the synthesis of compounds analogous to PNU-101033E , a metabolite of the antitumor anthracycline nemorubicin.[3] The core structure of such complex molecules often requires the precise introduction of substituted pyridine rings, and this compound provides an ideal starting point for such elaborations. The aldehyde group can be readily transformed into a variety of other functional groups or used in condensation reactions to build larger heterocyclic systems.
Logical Relationship Diagram: Role in Drug Synthesis
Caption: Role of this compound in API synthesis.
Conclusion: A Versatile Building Block with Untapped Potential
This compound, while perhaps not as widely recognized as some commodity pyridine derivatives, holds significant strategic importance for medicinal chemists and drug development professionals. Its synthesis, primarily through the selective oxidation of 3,4-dimethylpyridine, offers a reliable route to this valuable intermediate. The presence of both a nucleophilic nitrogen and an electrophilic aldehyde group on the same scaffold provides a rich platform for diverse chemical transformations. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the utility of this compound as a key building block is poised to expand, making a thorough understanding of its chemistry an essential asset for researchers in the field.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. 4-Pyridinecarboxaldehyde: Versatility in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]
- 3. 4-Pyridinecarboxaldehyde-Application_Chemicalbook [chemicalbook.com]
- 4. 4-Pyridinecarboxaldehyde(872-85-5) 13C NMR [m.chemicalbook.com]
- 5. 4-Pyridinecarboxaldehyde | C6H5NO | CID 13389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. 3,4-Dimethylpyridine | C7H9N | CID 11417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 11. PubChemLite - 3-methyl-4-pyridinecarboxaldehyde (C7H7NO) [pubchemlite.lcsb.uni.lu]
A Senior Application Scientist's Guide to Quantum Chemical Calculations for 3-Methylpyridine-4-carbaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for performing and interpreting quantum chemical calculations on 3-Methylpyridine-4-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and materials science. We move beyond rote procedural lists to offer a narrative grounded in the principles of computational chemistry, emphasizing the rationale behind methodological choices. This document is structured to empower researchers to not only execute calculations but to design computational experiments that yield insightful, reliable, and experimentally verifiable data. Protocols are detailed for geometry optimization, vibrational and electronic spectra simulation, and reactivity analysis using Density Functional Theory (DFT). All methodologies are supported by authoritative references to ensure scientific integrity.
Introduction: The "Why" and "How" of Modeling this compound
This compound (3M4C) is a substituted pyridine derivative. The pyridine scaffold is a cornerstone in pharmaceutical development, and understanding how substituents like the methyl (-CH₃) and carbaldehyde (-CHO) groups modulate the electronic landscape of the ring is critical for rational drug design.[1] Quantum chemical calculations serve as a powerful "computational microscope," allowing us to probe molecular structure, stability, and reactivity with a level of detail often inaccessible through experimental means alone.[1][2]
By employing these in silico techniques, we can:
-
Predict Stable Conformations: Determine the most energetically favorable three-dimensional structure.
-
Simulate Spectroscopic Signatures: Calculate IR, Raman, and UV-Vis spectra to aid in the interpretation of experimental data.
-
Map Electronic Properties: Analyze the distribution of electrons to predict sites of electrophilic and nucleophilic attack.
-
Quantify Reactivity: Calculate molecular orbital energies (HOMO/LUMO) to understand kinetic stability and electronic transition properties.
This guide focuses on Density Functional Theory (DFT), a computational method that offers a robust balance of accuracy and computational cost, making it the workhorse for systems of this size.[3]
Core Methodology: Selecting the Right Tools for the Job
The reliability of any quantum chemical calculation hinges on the judicious selection of the theoretical method and basis set. This choice is not arbitrary; it is a deliberate decision based on the properties being investigated and the desired accuracy.
The Foundational Choice: Density Functional Theory (DFT)
We select DFT, specifically the B3LYP hybrid functional , for our protocols.
-
Causality: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange with exchange and correlation functionals. This mixing provides a pragmatic and generally reliable description of electronic structure for a wide range of organic molecules, including those with heteroatoms and π-systems like 3M4C.[4][5] It has a long track record of providing excellent geometries and vibrational frequencies that correlate well with experimental data.[6]
The Language of Electrons: The 6-311++G(d,p) Basis Set
We will employ the 6-311++G(d,p) Pople-style basis set . Let's deconstruct this choice:
-
6-311G: This is a triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, offering significant flexibility over smaller basis sets.
-
++: The double plus indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. Causality: These functions are crucial for accurately describing the electron density far from the nucleus, which is essential for systems with lone pairs (like the nitrogen and oxygen in 3M4C) and for modeling non-covalent interactions.[7]
-
(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). Causality: These functions allow the electron orbitals to change shape (polarize) in response to the molecular environment, which is critical for an accurate description of chemical bonding and intermolecular interactions.[3][7]
This combination, B3LYP/6-311++G(d,p) , represents a high-quality, well-validated level of theory for obtaining reliable results for molecules of this class.[7][8]
Computational Software
The protocols described are designed to be adaptable to any modern quantum chemistry software package. Popular and powerful options include Gaussian, ORCA, GAMESS, and NWChem.[9][10][11] This guide will use a syntax common to the Gaussian software package for its examples.[2][12]
Experimental Protocols: A Step-by-Step Guide
This section provides detailed, self-validating workflows for key computational analyses.
Workflow 1: Ground State Geometry Optimization and Vibrational Analysis
The first and most critical step is to find the molecule's lowest energy structure.
Caption: Workflow for Geometry Optimization and Frequency Validation.
Protocol Steps:
-
Structure Generation: Using a molecular editor (e.g., GaussView), build an initial 3D structure of this compound. Ensure reasonable bond lengths and angles.
-
Input File Creation: Create a text file (e.g., 3m4c_opt_freq.com) with the following structure:
-
Causality: The Opt keyword requests a geometry optimization to find the energy minimum. The Freq keyword is crucial; it calculates vibrational frequencies at the optimized geometry.[13]
-
-
Execution: Submit the input file to your chosen quantum chemistry software.
-
Validation:
-
Normal Termination: Open the output log file and confirm the calculation completed successfully (look for "Normal termination" in Gaussian).
-
Vibrational Frequencies: Search the output file for the list of frequencies. This is the self-validating step. A true energy minimum will have zero imaginary frequencies .[14] If one or more imaginary frequencies are present, it indicates the structure is a transition state or a higher-order saddle point, not a stable minimum.
-
Workflow 2: Electronic Structure and Reactivity Descriptors
Once a stable geometry is confirmed, we can analyze its electronic properties.
Protocol Steps:
-
Use Optimized Geometry: Extract the Cartesian coordinates from the successful optimization calculation.
-
Input File Creation: Create a new input file to calculate molecular orbitals and generate a formatted checkpoint file for visualization.
-
Causality: The Pop=NBO (Natural Bond Orbital) keyword provides a detailed analysis of electron density, charge distribution, and orbital interactions.
-
-
Analysis of Output:
-
HOMO/LUMO Energies: In the output file, locate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Molecular Electrostatic Potential (MEP): The MEP is a powerful tool for predicting reactivity.[15][16] It maps the electrostatic potential onto the electron density surface.
-
Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. For 3M4C, these are expected around the nitrogen and oxygen atoms.[16][17]
-
Blue Regions (Positive Potential): Indicate electron-poor areas, prone to nucleophilic attack. These are often found around hydrogen atoms.[16]
-
-
Caption: Interpreting Molecular Electrostatic Potential (MEP) maps.
Workflow 3: Simulating UV-Visible Spectra
To predict the electronic transitions that give rise to UV-Vis absorption, we use Time-Dependent DFT (TD-DFT).[18][19][20][21][22]
Protocol Steps:
-
Use Optimized Geometry: Start with the validated ground-state geometry.
-
Input File Creation:
-
Analysis of Output: The output will list the excited states, their excitation energies (in eV and nm), and oscillator strengths (f). The transition with the largest oscillator strength typically corresponds to the main peak (λ_max) in the experimental spectrum.
Data Presentation and Interpretation
Quantitative data should be presented clearly for comparison and analysis. While experimental data for this compound itself is sparse in public databases like the NIST WebBook[25], we can compare our results to related molecules like 3-Methylpyridine[26] and Pyridine-3-carbaldehyde.[27][28][29]
Table 1: Calculated Electronic Properties
| Property | Calculated Value | Significance |
|---|---|---|
| Ground State Energy | Value (Hartrees) | Thermodynamic stability |
| HOMO Energy | Value (eV) | Ionization potential, electron-donating ability |
| LUMO Energy | Value (eV) | Electron affinity, electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | Value (eV) | Chemical reactivity, kinetic stability |
| Dipole Moment | Value (Debye) | Molecular polarity |
Table 2: Comparison of Key Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Calculated (Scaled) | Experimental (Typical Range) |
|---|---|---|
| C=O Stretch (Aldehyde) | Value | 1690 - 1740 |
| Aromatic C=C/C=N Stretch | Value | 1400 - 1600 |
| Aromatic C-H Stretch | Value | 3000 - 3100 |
| Aliphatic C-H Stretch (-CH₃) | Value | 2850 - 3000 |
Note: Calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values due to anharmonicity and method limitations.[8]
Table 3: Predicted UV-Vis Absorption
| Excited State | Excitation Energy (nm) | Oscillator Strength (f) | Primary Orbital Contribution |
|---|---|---|---|
| S₁ | Value | Value | e.g., HOMO -> LUMO |
| S₂ | Value | Value | e.g., HOMO-1 -> LUMO |
| ... | ... | ... | ... |
Conclusion
This guide has outlined a robust, scientifically-grounded framework for the quantum chemical investigation of this compound. By following these protocols, which emphasize not just the "how" but the "why," researchers can generate high-quality, defensible computational data. These data can provide profound insights into the molecule's structure, electronics, and reactivity, serving as a powerful complement to experimental studies in drug discovery and materials science. The self-validating nature of the protocols, particularly the frequency analysis, ensures a high degree of confidence in the computed results.
References
- 1. benchchem.com [benchchem.com]
- 2. ritme.com [ritme.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [file.scirp.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 10. What is Gaussian? Competitors, Complementary Techs & Usage | Sumble [sumble.com]
- 11. GAMESS, Gaussian - software for Quantum Chemistry [biomolecular-modeling.com]
- 12. Software - Quantum Mechanics (web) [answers.uillinois.edu]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. Analysis of the molecular electrostatic potential for the prediction of N-oxidation and biological activity of substituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Requesting electronic excitations (TD-DFT) [tcm.phy.cam.ac.uk]
- 19. John Herbert: Time-dependent DFT [asc.ohio-state.edu]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. www-old.mpi-halle.mpg.de [www-old.mpi-halle.mpg.de]
- 22. Time-dependent density functional theory - Wikipedia [en.wikipedia.org]
- 23. UV/vis spectroscopies — Computational Chemistry from Laptop to HPC [kthpanor.github.io]
- 24. researchgate.net [researchgate.net]
- 25. NIST Chemistry WebBook [webbook.nist.gov]
- 26. Pyridine, 3-methyl- [webbook.nist.gov]
- 27. 3-Pyridinecarboxaldehyde [webbook.nist.gov]
- 28. 3-Pyridinecarboxaldehyde [webbook.nist.gov]
- 29. 3-Pyridinecarboxaldehyde [webbook.nist.gov]
Methodological & Application
Synthesis of Schiff Bases from 3-Methylpyridine-4-carbaldehyde: A Comprehensive Guide for Researchers
This technical guide provides an in-depth exploration of the synthesis, characterization, and application of Schiff bases derived from 3-Methylpyridine-4-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers not just procedural steps but also the underlying scientific rationale, ensuring both reproducibility and a deeper understanding of the chemistry involved.
Introduction: The Significance of Pyridine-Based Schiff Bases
Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are a cornerstone in medicinal and coordination chemistry.[1] Their facile synthesis, structural versatility, and the ability of the imine nitrogen to coordinate with metal ions make them privileged ligands in the design of novel therapeutic agents and catalysts.[2][3] The pyridine nucleus, a key pharmacophore present in numerous natural products and pharmaceuticals, imparts unique electronic properties and biological activity to these molecules.[4]
The introduction of a methyl group at the 3-position of the pyridine-4-carbaldehyde precursor offers a nuanced modification to the electronic and steric landscape of the resulting Schiff base. This substitution can influence the compound's lipophilicity, coordination geometry, and ultimately, its biological efficacy, making Schiff bases derived from this compound a promising avenue for the development of new antimicrobial, anticancer, and antioxidant agents.[5][6]
The Chemistry of Formation: Mechanism and Rationale
The synthesis of a Schiff base is a classic condensation reaction between a primary amine and a carbonyl compound, in this case, this compound. The reaction proceeds via a nucleophilic addition-elimination mechanism, typically under acidic catalysis, to form the characteristic imine bond and a molecule of water.[7]
The reaction mechanism can be delineated into several key steps:
-
Protonation of the Carbonyl Oxygen: In an acidic medium, the carbonyl oxygen of this compound is protonated, which significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by the Amine: The primary amine, acting as a nucleophile, attacks the activated carbonyl carbon.
-
Formation of a Hemiaminal Intermediate: This attack results in the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine.
-
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the hydroxyl group.
-
Elimination of Water: The protonated hydroxyl group is a good leaving group (water), and its departure is facilitated by the lone pair of electrons on the nitrogen, leading to the formation of a carbon-nitrogen double bond.
-
Deprotonation: The final step involves the removal of a proton from the nitrogen atom, yielding the neutral Schiff base.
Caption: General mechanism for the acid-catalyzed formation of a Schiff base.
The pH of the reaction medium is a critical parameter. A slightly acidic environment (pH 4-6) is optimal as it facilitates both the protonation of the carbonyl group and ensures that the primary amine remains sufficiently nucleophilic.
Experimental Protocols
While specific literature on the synthesis of Schiff bases from this compound is not abundant, protocols for the closely related pyridine-4-carbaldehyde can be readily adapted. The presence of the electron-donating methyl group at the 3-position is not expected to significantly alter the fundamental reaction conditions, though slight adjustments to reaction times may be necessary.
Protocol 1: Conventional Synthesis via Reflux
This method is a robust and widely used approach for the synthesis of Schiff bases.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, 4-chloroaniline, etc.)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (10 mmol) in 20 mL of absolute ethanol.
-
To this solution, add an equimolar amount of the desired primary amine (10 mmol).
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.
Protocol 2: Green Synthesis via Microwave Irradiation
Microwave-assisted synthesis offers a more environmentally friendly and efficient alternative to conventional heating, often leading to shorter reaction times and higher yields.
Materials:
-
This compound
-
Substituted primary amine
-
Ethanol (optional, solvent-free conditions can also be employed)
Procedure:
-
In a microwave-safe vessel, mix equimolar amounts of this compound (5 mmol) and the primary amine (5 mmol).
-
If a solvent is used, add a minimal amount of ethanol (5-10 mL). For a solvent-free reaction, ensure the reactants are well-mixed.
-
Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 150-300 W) for a short duration (e.g., 2-10 minutes).
-
Monitor the reaction progress using TLC.
-
After completion, cool the vessel to room temperature.
-
If the product solidifies upon cooling, it can be collected by filtration. If it remains an oil, it may be necessary to induce crystallization by adding a small amount of a non-polar solvent like hexane and scratching the inside of the vessel.
-
Purify the product by recrystallization from ethanol.
Table 1: Comparison of Synthesis Methods
| Parameter | Conventional Reflux | Microwave Irradiation |
| Reaction Time | 2-4 hours | 2-10 minutes |
| Solvent Usage | Moderate | Minimal to none |
| Energy Consumption | High | Low |
| Typical Yield | Good to Excellent | Often higher than conventional |
Characterization of Synthesized Schiff Bases
The structural elucidation of the newly synthesized Schiff bases is crucial and is typically achieved through a combination of spectroscopic techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy: The most characteristic feature in the IR spectrum of a Schiff base is the appearance of a strong absorption band corresponding to the C=N (imine) stretching vibration, typically in the range of 1600-1650 cm⁻¹.[8] The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) provides strong evidence for the formation of the Schiff base.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the imine bond is confirmed by the appearance of a singlet for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.0 and 9.0 ppm.[9] The signals corresponding to the aromatic protons of the pyridine and amine moieties will also be present.
-
¹³C NMR: The carbon of the azomethine group will appear as a signal in the range of δ 150-165 ppm.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized Schiff base. The molecular ion peak (M⁺) in the mass spectrum should correspond to the calculated molecular weight of the target compound.
Table 2: Expected Spectroscopic Data for a Representative Schiff Base (N-(3-methylpyridin-4-ylmethylene)aniline)
| Technique | Key Signal | Expected Chemical Shift/Frequency |
| FTIR (cm⁻¹) | C=N stretch | ~1620 |
| ¹H NMR (ppm) | -CH=N- | 8.5 - 8.9 |
| Pyridine-H | 7.5 - 8.8 | |
| Aniline-H | 7.2 - 7.6 | |
| -CH₃ | ~2.4 | |
| ¹³C NMR (ppm) | -CH=N- | ~160 |
| Mass Spec (m/z) | [M]⁺ | 196.25 |
Applications in Drug Development and Beyond
Schiff bases derived from pyridine and its derivatives are of significant interest due to their wide range of biological activities. The resulting compounds from this compound are expected to exhibit similar properties, making them valuable candidates for further investigation.
Antimicrobial Activity: The imine group is a crucial pharmacophore for antimicrobial activity.[10] Pyridine-based Schiff bases and their metal complexes have demonstrated potent activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][11] The mechanism of action is often attributed to their ability to chelate essential metal ions in microbial cells or to interfere with cellular processes.
Anticancer Activity: Numerous studies have highlighted the potential of pyridine-containing Schiff bases as anticancer agents.[6] Their mode of action can involve various pathways, including the induction of apoptosis, inhibition of cell proliferation, and interaction with DNA. Metal complexes of these ligands often show enhanced cytotoxic activity compared to the free ligand.[12]
Antioxidant Properties: Some pyridine-based Schiff bases have been shown to possess significant antioxidant properties, capable of scavenging free radicals.[5] This activity is valuable in combating oxidative stress, which is implicated in a variety of diseases.
Coordination Chemistry and Catalysis: The nitrogen atom of the imine group and the pyridine ring nitrogen make these Schiff bases excellent chelating ligands for a variety of metal ions.[13] These metal complexes have applications in catalysis, serving as catalysts in various organic transformations.[3]
Caption: A typical experimental workflow for the synthesis and evaluation of Schiff bases.
Conclusion and Future Perspectives
The synthesis of Schiff bases from this compound represents a promising area of research with significant potential for the discovery of new bioactive molecules and versatile ligands. The straightforward synthetic procedures, coupled with the potential for diverse biological activities, make these compounds highly attractive for further exploration in medicinal chemistry and materials science. Future work should focus on the synthesis of a broad library of these Schiff bases by varying the primary amine component and subsequent evaluation of their biological properties and coordination chemistry. The development of more efficient and sustainable synthetic methods will also be a key area of interest.
References
- 1. chemijournal.com [chemijournal.com]
- 2. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Schiff base containing pyridine groups functionalized water-soluble phthalocyanine: Synthesis, photo-physicochemical properties, and bovine serum albumin binding behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II) [article.sapub.org]
- 11. Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12 [mdpi.com]
- 12. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. jocpr.com [jocpr.com]
The Strategic deployment of 3-Methylpyridine-4-carbaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols
The pyridine scaffold is a cornerstone in medicinal chemistry, prized for its presence in numerous natural products and FDA-approved drugs.[1][2] Within this versatile class of heterocycles, substituted pyridine aldehydes serve as critical building blocks for the synthesis of a diverse array of bioactive molecules.[3] Among these, 3-Methylpyridine-4-carbaldehyde has emerged as a particularly valuable synthon, offering a unique combination of steric and electronic properties that are instrumental in the design of targeted therapeutics, especially in the realm of oncology.[3][4]
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound. It outlines its applications as a key intermediate in the synthesis of kinase inhibitors and other potential anticancer agents, and provides detailed, field-proven protocols for its derivatization.
Core Applications in Drug Discovery
The utility of this compound in medicinal chemistry is primarily centered on its function as a versatile electrophile. The aldehyde group readily participates in condensation reactions with various nucleophiles, enabling the construction of more complex molecular architectures. This reactivity is the foundation for its application in the synthesis of several classes of biologically active compounds.
A Key Building Block for Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies that interfere with the signaling pathways controlling cell growth and proliferation.[5][6] The pyridine ring is a common feature in many kinase inhibitors, often designed to mimic the adenine region of ATP and bind to the hinge region of the kinase active site.[7][8]
Derivatives of this compound are being explored for the development of potent kinase inhibitors. The methyl group at the 3-position can provide beneficial steric interactions within the kinase active site, potentially enhancing selectivity and potency. The aldehyde functionality allows for the facile introduction of various pharmacophores, such as pyrazole and pyrimidine rings, which are known to be effective kinase-binding motifs.[9][10][11]
Synthesis of Bioactive Schiff Bases and Thiosemicarbazones
Schiff bases, formed by the condensation of an aldehyde with a primary amine, and thiosemicarbazones, from the reaction with thiosemicarbazide, are classes of compounds known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[12][13] The imine (-N=CH-) linkage in these derivatives is crucial for their biological activity.
Pyridine-based Schiff bases and thiosemicarbazones have shown particular promise as anticancer agents.[14][15][16] These compounds can act as chelating agents for metal ions that are essential for tumor growth, or they can directly inhibit enzymes involved in cancer cell proliferation, such as ribonucleotide reductase. This compound serves as an excellent starting material for the synthesis of novel Schiff bases and thiosemicarbazones with potential therapeutic applications.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of key derivatives of this compound. These protocols are designed to be self-validating, with clear endpoints and characterization methods.
Protocol 1: Synthesis of a Pyrazole Derivative – A Potential Kinase Inhibitor Scaffold
This protocol describes the synthesis of a 1-(3-methylpyridin-4-yl)-1H-pyrazole-4-carbaldehyde derivative, a common scaffold in kinase inhibitors, through a condensation reaction with a substituted hydrazine followed by a Vilsmeier-Haack reaction.[10]
Workflow for the Synthesis of a Pyrazole Derivative
Caption: Workflow for the synthesis of a pyrazole derivative.
Materials and Reagents:
-
This compound
-
Phenylhydrazine
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane (HPLC grade)
Procedure:
-
Hydrazone Formation:
-
To a solution of this compound (1.0 eq) in absolute ethanol, add phenylhydrazine (1.05 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The hydrazone product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Wash the crude product with cold ethanol and dry under vacuum.
-
-
Vilsmeier-Haack Cyclization:
-
In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (3.0 eq) to ice-cold DMF (10 eq) with stirring.
-
To this freshly prepared reagent, add the hydrazone intermediate from the previous step dissolved in a minimal amount of DMF.
-
Heat the reaction mixture to 80-90 °C for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterize the purified pyrazole derivative by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Protocol 2: Synthesis of a Thiosemicarbazone Derivative
This protocol details the synthesis of a thiosemicarbazone derivative of this compound, a class of compounds with demonstrated anticancer properties.[15][16]
Workflow for the Synthesis of a Thiosemicarbazone Derivative
Caption: Workflow for the synthesis of a thiosemicarbazone derivative.
Materials and Reagents:
-
This compound
-
Thiosemicarbazide
-
Ethanol (95%)
-
Glacial Acetic Acid
Procedure:
-
Condensation Reaction:
-
Dissolve this compound (1.0 eq) in 95% ethanol.
-
Add a solution of thiosemicarbazide (1.1 eq) in warm 95% ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 1-2 hours. The formation of a precipitate is often observed.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol and then with diethyl ether.
-
Recrystallize the crude product from ethanol to obtain the pure thiosemicarbazone derivative.
-
Dry the purified product under vacuum.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Data Presentation: Biological Activity of Related Pyridine Derivatives
The following table summarizes the in vitro anticancer activity of a series of pyridine-2-carboxaldehyde thiosemicarbazone derivatives, highlighting the potential of this class of compounds. While not direct derivatives of this compound, this data provides a strong rationale for synthesizing and testing analogous compounds.
| Compound | L1210 Leukemia (% T/C) | Reference |
| 3-aminopyridine-2-carboxaldehyde thiosemicarbazone | 246 | [15] |
| 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | 255 | [15] |
| 5-(methylamino)pyridine-2-carboxaldehyde thiosemicarbazone | 223 | [16] |
| 5-(ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone | 204 | [16] |
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its strategic use allows for the efficient synthesis of diverse heterocyclic compounds with significant potential as therapeutic agents, particularly in the development of kinase inhibitors and other anticancer drugs. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of novel derivatives and to further investigate their biological activities. The continued exploration of this scaffold is expected to yield new and improved drug candidates for a variety of diseases.
References
- 1. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 2. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel 3-sulfonylpyrazol-4-amino pyrimidines as potent anaplastic lymphoma kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. mdpi.com [mdpi.com]
- 11. WO2022051983A1 - Synthesis method of alectinib - Google Patents [patents.google.com]
- 12. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. quod.lib.umich.edu [quod.lib.umich.edu]
- 15. researchgate.net [researchgate.net]
- 16. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the synthesis of 3-Methylpyridine-4-carbaldehyde derivatives
An Application Note and Protocol Guide for the Synthesis of 3-Methylpyridine-4-carbaldehyde Derivatives
Abstract
This document provides a comprehensive technical guide for the synthesis of this compound and its derivatives. These compounds are valuable building blocks in medicinal chemistry and materials science, necessitating robust and reproducible synthetic protocols. This guide moves beyond simple procedural lists to offer an in-depth analysis of various synthetic strategies, elucidating the mechanistic rationale behind experimental choices. We present detailed, step-by-step protocols for key methodologies, including the Vilsmeier-Haack formylation, oxidation of a hydroxymethyl precursor, and the reduction of a nitrile intermediate. Each protocol is supported by quantitative data, visual workflows, and citations to authoritative literature, ensuring scientific integrity and enabling researchers to select and implement the optimal strategy for their specific application.
Introduction: Significance and Synthetic Overview
This compound is a heterocyclic aldehyde featuring a pyridine core, a scaffold of immense importance in pharmaceuticals and functional materials. The strategic placement of the methyl group at the 3-position and the reactive aldehyde at the 4-position makes it a versatile intermediate for introducing molecular complexity. The aldehyde functionality serves as a synthetic handle for a multitude of transformations, including reductive amination, Wittig reactions, and condensations, paving the way for the creation of diverse compound libraries. For instance, pyridine carboxaldehyde derivatives are precursors to compounds with demonstrated antineoplastic activity[1].
The synthesis of this target molecule is not trivial due to the electronic nature of the pyridine ring. The nitrogen atom deactivates the ring towards electrophilic substitution, making direct formylation challenging compared to electron-rich aromatics. Therefore, synthetic strategies must be carefully chosen to achieve desired regioselectivity and yield. This guide explores three primary, field-proven pathways to access this compound.
Caption: Primary synthetic routes to this compound.
Method 1: Vilsmeier-Haack Formylation of 3-Methylpyridine
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds[2][3]. It utilizes a formylating agent, the Vilsmeier reagent (a chloromethyliminium salt), generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃)[4].
Expertise & Rationale: While pyridines are generally electron-deficient, the presence of an electron-donating methyl group at the 3-position provides sufficient activation to enable this electrophilic substitution. The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, which then attacks the pyridine ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde[4]. This one-pot procedure is often favored for its operational simplicity and use of readily available, economical reagents[3]. Recent studies have optimized this approach for related pyridine substrates, achieving good preparative yields[5][6].
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Protocol 2.1: Vilsmeier-Haack Formylation
-
Reagent Preparation (Vilsmeier Reagent): To a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes. The formation of the solid Vilsmeier reagent may be observed.
-
Reaction: Add 3-methylpyridine (1 equivalent) to the flask.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Stir the aqueous mixture for 1 hour to ensure complete hydrolysis of the intermediate iminium salt.
-
Basify the solution to a pH of 8-9 using a saturated solution of potassium carbonate (K₂CO₃)[5].
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
| Parameter | Condition | Rationale |
| Solvent | N,N-Dimethylformamide (DMF) | Acts as both solvent and reagent for Vilsmeier reagent formation. |
| Formylating Agent | POCl₃ | Activates DMF to form the electrophilic Vilsmeier reagent. |
| Temperature | 80-90 °C | Provides sufficient energy to overcome the activation barrier for electrophilic substitution on the deactivated pyridine ring. |
| Reaction Time | 4-6 hours | Typical duration to ensure complete conversion; should be monitored by TLC. |
| Typical Yield | 40-65% | Moderate yields are common due to the electronic nature of the pyridine ring. |
Method 2: Oxidation of 3-Methyl-4-hydroxymethylpyridine
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. This route requires the precursor alcohol, 3-methyl-4-hydroxymethylpyridine, which can be synthesized from 3,4-lutidine (3,4-dimethylpyridine). The key to this method is the choice of an oxidizing agent that is mild enough to prevent over-oxidation to the corresponding carboxylic acid, isonicotinic acid[7].
Expertise & Rationale: Manganese dioxide (MnO₂) is an excellent choice for this transformation. It is a mild, chemoselective oxidant for allylic and benzylic-type alcohols. The hydroxymethyl group at the 4-position of the pyridine ring is electronically analogous to a benzylic alcohol, making it highly susceptible to oxidation by MnO₂. The reaction is heterogeneous, which simplifies work-up, as the excess reagent and manganese byproducts can be removed by simple filtration. This method avoids the use of harsher, chromium-based oxidants or conditions that might lead to undesired side reactions or over-oxidation[8].
Protocol 3.1: Oxidation with Manganese Dioxide
-
Setup: To a round-bottom flask, add 3-methyl-4-hydroxymethylpyridine (1 equivalent) and a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Oxidation: Add activated manganese dioxide (MnO₂, 5-10 equivalents by weight) to the solution in portions.
-
Reaction: Stir the resulting suspension vigorously at room temperature. The reaction is typically complete within 12-24 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese solids.
-
Wash the filter cake thoroughly with additional solvent (DCM or chloroform) to ensure complete recovery of the product.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by column chromatography or distillation.
| Parameter | Condition | Rationale |
| Oxidizing Agent | Activated MnO₂ | Mild and selective for benzylic-type alcohols, preventing over-oxidation. Heterogeneous nature simplifies work-up. |
| Solvent | Dichloromethane (DCM) | Inert solvent that provides good solubility for the substrate and does not interfere with the oxidation. |
| Temperature | Room Temperature | Sufficient for the oxidation of the activated alcohol, minimizing potential side reactions. |
| Reaction Time | 12-24 hours | Reaction rate can be slow due to the heterogeneous nature; should be monitored by TLC. |
| Typical Yield | 75-90% | Generally high yields are achievable with this selective method. |
Method 3: Reduction of 3-Methylpyridine-4-carbonitrile
This two-step approach involves the synthesis of a nitrile intermediate, 3-methyl-4-cyanopyridine, followed by its partial reduction to the aldehyde. This is a reliable method when direct formylation is problematic or when the nitrile precursor is readily accessible.
Expertise & Rationale: The nitrile can be prepared from 3-methylpyridine via ammoxidation, a gas-phase reaction with ammonia and oxygen over a catalyst[9]. On a laboratory scale, a common route is the dehydration of the corresponding amide (3-methyl-isonicotinamide). The crucial step is the reduction of the nitrile. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the nitrile to a primary amine. Therefore, a sterically hindered and less reactive hydride reagent is required to stop the reaction at the intermediate imine stage, which is then hydrolyzed to the aldehyde upon aqueous work-up. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. The reaction must be conducted at low temperatures (typically -78 °C) to prevent over-reduction to the amine. A patent describes the synthesis of pyridine aldehydes from the corresponding cyanopyridines using formic acid and water vapor over a catalyst at high temperatures[10].
Protocol 4.1: Nitrile Reduction with DIBAL-H
-
Setup: To a rigorously dried, three-neck round-bottom flask under a nitrogen atmosphere, add 3-methyl-4-cyanopyridine (1 equivalent) and anhydrous toluene.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reduction: Slowly add a solution of DIBAL-H (1.2-1.5 equivalents, typically 1.0 M in hexanes or toluene) dropwise, ensuring the internal temperature remains below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC.
-
Quenching: Quench the reaction by the slow, careful addition of methanol at -78 °C, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Work-up and Isolation: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form (this may take several hours).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Reducing Agent | DIBAL-H | A sterically hindered hydride that allows for the partial reduction of the nitrile to an imine intermediate. |
| Solvent | Anhydrous Toluene | An inert, non-protic solvent suitable for low-temperature reactions with organometallic reagents. |
| Temperature | -78 °C | Crucial for preventing over-reduction of the nitrile to the amine and ensuring selectivity for the aldehyde. |
| Quenching Agent | Rochelle's Salt | Used to chelate aluminum salts formed during the reaction, facilitating a cleaner work-up and phase separation. |
| Typical Yield | 70-85% | Good yields are common when the temperature is carefully controlled. |
Conclusion
The synthesis of this compound can be successfully achieved through several distinct synthetic pathways.
-
The Vilsmeier-Haack formylation offers a direct, one-pot approach from 3-methylpyridine, valued for its operational simplicity.
-
The oxidation of 3-methyl-4-hydroxymethylpyridine provides a high-yielding and clean alternative, relying on the chemoselectivity of reagents like MnO₂.
-
The reduction of 3-methylpyridine-4-carbonitrile using DIBAL-H is a robust and reliable method, particularly effective when precise control over the reduction is needed.
The choice of method will depend on factors such as the availability of starting materials, desired scale, and the specific requirements for purity and yield. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to confidently synthesize this important chemical building block.
References
- 1. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CA1169864A - Process for producing 3-cyano-pyridine - Google Patents [patents.google.com]
- 10. US3160633A - Synthesis of pyridine aldehydes - Google Patents [patents.google.com]
The Versatile Role of 3-Methylpyridine-4-carbaldehyde in the Synthesis of Modern Agrochemicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Pyridine Nucleus in Agrochemical Design
The pyridine scaffold is a cornerstone in the development of modern agrochemicals, lending favorable properties such as metabolic stability and target interaction to a diverse range of insecticides, herbicides, and fungicides.[1][2][3] Among the plethora of pyridine-based building blocks, 3-Methylpyridine-4-carbaldehyde stands out as a particularly valuable intermediate. Its unique substitution pattern—an activating methyl group and a reactive aldehyde function on the pyridine ring—provides a versatile handle for the construction of complex heterocyclic systems that are often the basis for potent biological activity.[4] This document serves as a comprehensive guide to the application of this compound in agrochemical synthesis, providing detailed protocols and insights into the chemical principles that underpin its utility.
Core Application: Synthesis of Insecticide Scaffolds via Knoevenagel Condensation
A primary application of this compound in agrochemical synthesis is its use in the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction is exceptionally useful for creating α,β-unsaturated systems that can serve as precursors to a variety of heterocyclic agrochemicals, including neonicotinoid insecticides and other pyridyl-containing bioactives.[5] The electron-withdrawing nature of the pyridine ring facilitates the condensation, often allowing for high yields under mild conditions.
Mechanistic Insight: The Knoevenagel Condensation
The Knoevenagel condensation of this compound with an active methylene compound, such as malononitrile, is typically catalyzed by a weak base like piperidine or can even proceed catalyst-free in a suitable solvent system. The reaction proceeds through a series of reversible steps, initiated by the deprotonation of the active methylene compound to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type adduct subsequently undergoes dehydration to yield the thermodynamically stable α,β-unsaturated product.
References
- 1. CN106518753A - Preparation method for 4-pyridinecarboxaldehyde - Google Patents [patents.google.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 3. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. | Semantic Scholar [semanticscholar.org]
- 4. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN103044320A - Preparation method of 4-pyridylaldehyde - Google Patents [patents.google.com]
Introduction: The Versatility of a Substituted Pyridine Aldehyde
An In-Depth Guide to Catalytic Reactions Involving 3-Methylpyridine-4-carbaldehyde: Application Notes and Protocols
This compound is a heterocyclic aromatic aldehyde that serves as a valuable and versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure combines three key features: a pyridine ring, which is a common motif in numerous FDA-approved drugs conferring favorable pharmacokinetic properties; an aldehyde group, a reactive handle for a vast array of chemical transformations; and a methyl group, which can influence the electronic properties and steric environment of the molecule.[1][2] This guide provides detailed application notes and protocols for key catalytic reactions involving this compound, designed for researchers, scientists, and drug development professionals. The focus is on explaining the causality behind experimental choices to provide a framework for reaction design and optimization.
Catalytic Reduction: Selective Hydrogenation Pathways
The reduction of this compound presents a key challenge in chemoselectivity: the selective reduction of the aldehyde group versus the hydrogenation of the pyridine ring. The choice of catalyst, solvent, and reaction conditions dictates the outcome, allowing for the targeted synthesis of either (3-methylpyridin-4-yl)methanol or 3,4-dimethylpiperidine derivatives.
Pathway A: Chemoselective Hydrogenation of the Aldehyde Group
To synthesize (3-methylpyridin-4-yl)methanol, the aldehyde must be reduced while leaving the aromatic pyridine ring intact. This is typically achieved using milder conditions and catalysts known for aldehyde reduction that are less active towards pyridine ring hydrogenation.
Protocol 1: Catalytic Transfer Hydrogenation of this compound
This protocol utilizes a ruthenium-based catalyst in a transfer hydrogenation reaction, which avoids the need for high-pressure gaseous hydrogen and offers excellent chemoselectivity.[3]
Rationale:
-
Catalyst: Ruthenium complexes are highly efficient for the transfer hydrogenation of carbonyl groups.[3] The choice of a specific complex can be tuned to optimize activity and selectivity.
-
Hydrogen Source: Isopropanol serves as both the solvent and the hydrogen donor. This is a safer and more convenient alternative to gaseous H₂.
-
Base: A base, such as potassium isopropoxide or potassium hydroxide, is required to generate the active ruthenium-hydride species.
Step-by-Step Methodology:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the Ruthenium catalyst (e.g., a Ru-NNN complex, 0.5 mol%).
-
Add anhydrous isopropanol (0.2 M solution relative to the substrate).
-
Add the base (e.g., iPrOK, 10 mol%) and stir the mixture for 10 minutes at room temperature to pre-activate the catalyst.
-
Add this compound (1.0 eq).
-
Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 2-6 hours), cool the reaction to room temperature.
-
Quench the reaction by adding a few drops of water.
-
Concentrate the mixture under reduced pressure to remove the isopropanol.
-
Redissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield (3-methylpyridin-4-yl)methanol.
Pathway B: Complete Hydrogenation of the Pyridine Ring
For the synthesis of 3,4-dimethylpiperidine derivatives, more forcing conditions and highly active catalysts are required to overcome the aromaticity of the pyridine ring. Noble metal catalysts like Platinum, Rhodium, and Palladium are effective for this transformation.[1][4]
Protocol 2: Heterogeneous Catalytic Hydrogenation of the Pyridine Ring
This protocol employs Rhodium(III) oxide (Rh₂O₃), a robust catalyst that operates under relatively mild conditions compared to others for pyridine reduction.[1][4]
Rationale:
-
Catalyst: Rhodium catalysts are particularly effective for the hydrogenation of functionalized pyridines under mild conditions.[4] Rh₂O₃ is a stable, commercially available, and reliable choice.
-
Solvent: 2,2,2-Trifluoroethanol (TFE) is an excellent solvent for this reaction, promoting the activity of the rhodium catalyst.
-
Pressure: Moderate hydrogen pressure (5-10 bar) is sufficient to drive the reaction to completion without requiring specialized high-pressure equipment.
Step-by-Step Methodology:
-
In a high-pressure autoclave, combine this compound (1.0 eq, 0.8 mmol) and Rhodium(III) oxide (Rh₂O₃, 0.5 mol%).
-
Add 2,2,2-Trifluoroethanol (1 mL).
-
Seal the autoclave, then purge the vessel 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 5 bar.
-
Stir the reaction mixture at 40 °C for 16 hours.
-
Monitor the reaction progress by GC-MS to confirm the consumption of the starting material and intermediates.
-
After completion, carefully vent the hydrogen gas from the vessel in a well-ventilated fume hood.
-
Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which will likely be a mixture of cis/trans isomers of 4-(hydroxymethyl)-3-methylpiperidine.
-
The crude product can be purified by distillation or chromatography if necessary.
Data Presentation: Comparison of Catalytic Systems for Pyridine Ring Hydrogenation
| Catalyst | Support | Pressure (H₂) | Temperature | Typical Yield | Selectivity/Notes | Reference |
| Rh₂O₃ | - | 5 bar | 40 °C | >95% | Excellent for functionalized pyridines.[4] | [4] |
| PtO₂ (Adam's cat.) | - | 70 bar | Room Temp. | High | Requires higher pressure; acidic medium often used.[1] | [1] |
| Pd/C | Carbon | 50-100 bar | 80-120 °C | Variable | Can be effective but often requires higher T/P. | [5] |
| Ru/C | Carbon | 50-100 bar | 100-150 °C | Good | Robust but may require more forcing conditions. | [1] |
Visualization: General Workflow for Heterogeneous Catalytic Hydrogenation
Caption: Workflow for a typical heterogeneous catalytic hydrogenation experiment.
Catalytic Oxidation of the Aldehyde Group
The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, 3-methylpyridine-4-carboxylic acid, a valuable intermediate. Catalytic aerobic oxidation offers a green and efficient alternative to stoichiometric oxidants.
Protocol 3: Aerobic Oxidation of this compound
This protocol is adapted from methods for the oxidation of methylpyridines, which proceed via an aldehyde intermediate.[6] Using a catalyst system like N-hydroxyphthalimide (NHPI) with a cobalt co-catalyst allows for the use of air or oxygen as the terminal oxidant.
Rationale:
-
Catalyst System: The NHPI/Co(II) system is a well-established radical catalysis method for aerobic oxidations. NHPI acts as a radical mediator, facilitating the reaction with molecular oxygen.[6]
-
Oxidant: Molecular oxygen (from air or pure O₂) is an inexpensive, atom-economical, and environmentally benign oxidant.
-
Solvent: Acetic acid is a common solvent for these types of oxidations, providing a suitable medium for the radical chain reaction.
Step-by-Step Methodology:
-
In a reaction vessel equipped with a magnetic stirrer and a gas inlet, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Add N-hydroxyphthalimide (NHPI, 10 mol%) and Cobalt(II) acetate tetrahydrate (Co(OAc)₂, 1-2 mol%).
-
Seal the vessel and purge with oxygen gas (or pass a steady stream of air through the solution).
-
Heat the reaction mixture to 70-100 °C.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Remove the acetic acid under reduced pressure.
-
Add water to the residue and adjust the pH to ~3-4 with a suitable base (e.g., NaOH solution). The product, 3-methylpyridine-4-carboxylic acid, should precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Catalytic C-C Bond Forming Reactions
The aldehyde group is a prime site for catalytic carbon-carbon bond formation, enabling the construction of more complex molecular architectures. The Knoevenagel condensation is a classic example.
Protocol 4: Knoevenagel Condensation with Malononitrile
This reaction couples the aldehyde with an active methylene compound, catalyzed by a basic catalyst, to form a new C=C double bond.
Rationale:
-
Reactant: Malononitrile is a highly reactive active methylene compound.
-
Catalyst: A weak base like piperidine or a Lewis acid can catalyze the reaction. Here we use a simple amine catalyst.
-
Conditions: The reaction is often run under mild conditions, sometimes at room temperature, and can be driven to completion by the removal of water.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (5-10 mol%).
-
Stir the reaction mixture at room temperature. The reaction is often rapid, and the product may precipitate from the solution.
-
Monitor the reaction by TLC. If the reaction is slow, gentle heating (40-50 °C) can be applied.
-
Once complete, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration.
-
Wash the product with cold ethanol and dry under vacuum to yield 2-((3-methylpyridin-4-yl)methylene)malononitrile.
Visualization: Simplified Catalytic Cycle for Hydrogenation
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Versatile Role of 3-Methylpyridine-4-carbaldehyde in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols
Introduction
Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast majority of pharmaceuticals containing at least one heterocyclic scaffold. Among the myriad of building blocks available to synthetic chemists, pyridine derivatives hold a prominent position due to their presence in numerous natural products and biologically active molecules.[1][2] 3-Methylpyridine-4-carbaldehyde, a readily accessible starting material, has emerged as a particularly versatile synthon for the construction of a diverse array of fused and substituted heterocyclic systems. Its unique electronic and steric properties, arising from the interplay of the electron-withdrawing pyridine ring, the formyl group, and the adjacent methyl group, render it a powerful tool in the synthesis of novel chemical entities with potential therapeutic applications.
This comprehensive guide provides an in-depth exploration of the applications of this compound in the synthesis of various heterocyclic compounds. We will delve into the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and offer insights into the rationale behind the selection of reaction conditions. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage the synthetic potential of this valuable building block.
I. Synthesis of Fused Pyridine Systems: Thieno[2,3-b]pyridines
Thieno[2,3-b]pyridines are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including their potential as chemosensitizers in cancer therapy.[3] The Gewald reaction, a multicomponent reaction, provides an efficient route to this scaffold, often utilizing a pyridinecarbaldehyde as a key component.
Mechanistic Insights: The Gewald Reaction
The Gewald reaction is a one-pot synthesis of 2-aminothiophenes, which can then be annulated to form the fused pyridine ring. The reaction typically involves a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. When employing this compound, the reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.
Diagram 1: Proposed Mechanism of the Gewald Reaction for Thieno[2,3-b]pyridine Synthesis
Caption: A simplified representation of the Gewald reaction mechanism.
Experimental Protocol: Synthesis of 2-Amino-3-cyano-4-methyl-thieno[2,3-b]pyridine
This protocol outlines a typical procedure for the synthesis of a thieno[2,3-b]pyridine derivative using this compound.
Materials:
-
This compound
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (or other suitable base)
-
Ethanol
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of this compound (1.21 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (20 mL), add morpholine (0.87 g, 10 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add elemental sulfur (0.32 g, 10 mmol) to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).
Table 1: Representative Yields and Reaction Conditions for Thieno[2,3-b]pyridine Synthesis
| Aldehyde | Active Methylene Compound | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| This compound | Malononitrile | Morpholine | Ethanol | 3 | 85 | Adapted from[4] |
| This compound | Ethyl Cyanoacetate | Piperidine | Ethanol | 4 | 78 | Adapted from[4] |
II. Synthesis of Fused Pyrimidine Systems: Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[5] A common synthetic strategy involves the condensation of a substituted aminopyridine with a suitable three-carbon synthon. This compound can be readily converted into a key aminopyridine intermediate for this purpose.
Mechanistic Insights: Cyclocondensation Approach
The synthesis of pyrido[2,3-d]pyrimidines often proceeds through the initial formation of a 2-amino-3-cyanopyridine derivative. This intermediate can then undergo cyclocondensation with various reagents, such as formamide or formic acid, to construct the fused pyrimidine ring.
Diagram 2: General Synthetic Workflow for Pyrido[2,3-d]pyrimidines
Caption: A workflow for the synthesis of pyrido[2,3-d]pyrimidines.
Experimental Protocol: Synthesis of 4-Methyl-pyrido[2,3-d]pyrimidin-7(8H)-one
This protocol describes the synthesis of a pyrido[2,3-d]pyrimidine derivative from the corresponding 2-aminonicotinate, which can be derived from this compound.
Materials:
-
Ethyl 2-amino-4-methylnicotinate (derived from this compound)
-
Formamide
-
Standard laboratory glassware
Procedure:
-
A mixture of ethyl 2-amino-4-methylnicotinate (1.80 g, 10 mmol) and formamide (20 mL) is heated at 180-190 °C for 4-6 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
The product is dried under vacuum to yield 4-methyl-pyrido[2,3-d]pyrimidin-7(8H)-one.
III. Multicomponent Reactions for the Synthesis of Dihydropyridines
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials.[6] The Hantzsch dihydropyridine synthesis is a classic example of an MCR, and this compound can serve as the aldehyde component in this reaction to generate novel dihydropyridine derivatives.[7]
Mechanistic Insights: The Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate. The reaction mechanism is believed to proceed through the formation of an enamine and a Knoevenagel condensation product, which then undergo a Michael addition followed by cyclization and dehydration.
Diagram 3: Simplified Hantzsch Dihydropyridine Synthesis Mechanism
Caption: Key steps in the Hantzsch dihydropyridine synthesis.
Experimental Protocol: Synthesis of a 1,4-Dihydropyridine Derivative
This protocol provides a general procedure for the Hantzsch synthesis using this compound.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
A mixture of this compound (1.21 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (25 mL) is refluxed for 6-8 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The solid is washed with cold ethanol and dried to afford the desired 1,4-dihydropyridine derivative.
-
Further purification can be achieved by recrystallization from ethanol.
Table 2: Representative Data for Hantzsch Dihydropyridine Synthesis
| Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Yield (%) | Reference |
| This compound | Ethyl Acetoacetate | Ammonium Acetate | Ethanol | 88 | Adapted from[6] |
| This compound | Methyl Acetoacetate | Ammonium Acetate | Methanol | 85 | Adapted from[6] |
IV. Knoevenagel Condensation with Active Methylene Compounds
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[8] It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a base. This compound readily undergoes Knoevenagel condensation to yield electron-deficient alkenes, which are valuable intermediates for further transformations.[9][10]
Mechanistic Insights
The reaction is initiated by the deprotonation of the active methylene compound by a base to form a carbanion. This carbanion then acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is protonated and subsequently undergoes dehydration to afford the α,β-unsaturated product. The use of a mild base is crucial to avoid self-condensation of the aldehyde.[8]
Experimental Protocol: Catalyst-Free Knoevenagel Condensation
This protocol describes an environmentally friendly, catalyst-free Knoevenagel condensation.[9]
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Water
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.21 g, 10 mmol) in a mixture of ethanol and water (1:1, 20 mL), add malononitrile (0.66 g, 10 mmol).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
The formation of a precipitate indicates the progress of the reaction.
-
The product is collected by filtration, washed with the ethanol/water mixture, and dried.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its reactivity allows for its participation in various classical and multicomponent reactions, leading to the efficient construction of complex molecular architectures. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this important synthon in their drug discovery and development endeavors. The ability to readily access diverse heterocyclic scaffolds from a common starting material underscores the importance of this compound in modern organic and medicinal chemistry.
References
- 1. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. article.sapub.org [article.sapub.org]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. bcc.bas.bg [bcc.bas.bg]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Knoevenagel Condensation Reactions with 3-Methylpyridine-4-carbaldehyde
Introduction: The Strategic Importance of Knoevenagel Condensation in Heterocyclic Chemistry
The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation, offers a robust and versatile strategy for the synthesis of α,β-unsaturated compounds. This reaction, involving the condensation of an aldehyde or ketone with an active methylene compound, is of paramount importance in the synthesis of fine chemicals, natural products, and pharmacologically active molecules.[1][2] The resulting products serve as key intermediates in numerous synthetic pathways, including the synthesis of therapeutic agents, functional polymers, and various drug intermediates.[2][3]
This guide focuses on the Knoevenagel condensation utilizing 3-Methylpyridine-4-carbaldehyde as the aldehydic substrate. The pyridine moiety introduces a unique electronic and structural dimension to the resulting Knoevenagel adducts, making them valuable scaffolds in drug discovery and materials science. The nitrogen atom in the pyridine ring can influence the reactivity of the aldehyde and the properties of the final product, and its presence offers a handle for further chemical modifications and for modulating physicochemical properties such as solubility and bioavailability.
These application notes provide detailed, field-proven protocols for the Knoevenagel condensation of this compound with three distinct active methylene compounds: malononitrile, ethyl cyanoacetate, and barbituric acid. The causality behind experimental choices, from solvent systems to catalysts, is explained to empower researchers to not only replicate these procedures but also to adapt them for their specific research needs.
Reaction Mechanism and Key Considerations
The Knoevenagel condensation proceeds via a three-step mechanism:
-
Deprotonation: A basic catalyst abstracts a proton from the active methylene compound to form a highly nucleophilic enolate ion. The acidity of the methylene protons is crucial and is enhanced by the presence of two electron-withdrawing groups.
-
Nucleophilic Addition: The enolate ion attacks the electrophilic carbonyl carbon of the aldehyde (this compound in this case), forming a new carbon-carbon bond and a β-hydroxy intermediate.
-
Dehydration: The β-hydroxy intermediate undergoes elimination of a water molecule to yield the final α,β-unsaturated product. This step is often spontaneous or facilitated by the reaction conditions.
A critical aspect of performing Knoevenagel condensations with pyridine carbaldehydes is the potential for the pyridine nitrogen to act as an internal base or to be protonated under acidic conditions, thereby influencing the reaction pathway. The choice of catalyst and solvent system is therefore paramount to achieving high yields and purity. Recent advancements have even demonstrated the feasibility of catalyst-free Knoevenagel condensations with pyridinecarbaldehydes in aqueous media, highlighting the inherent reactivity of these substrates.[4]
Experimental Protocols
Protocol 1: Catalyst-Free Knoevenagel Condensation with Malononitrile
This protocol describes a green and efficient method for the synthesis of 2-((3-methylpyridin-4-yl)methylene)malononitrile, adapted from a general procedure for pyridinecarbaldehydes.[4]
Materials:
-
This compound
-
Malononitrile
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (Büchner funnel, filter paper)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in a 1:1 mixture of ethanol and deionized water (e.g., 10 mL total volume).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 30-60 minutes, as indicated by the consumption of the starting aldehyde.
-
Upon completion, the product will precipitate out of the reaction mixture as a solid.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold 1:1 EtOH/H₂O to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure 2-((3-methylpyridin-4-yl)methylene)malononitrile.
Expected Results:
The product is expected to be a solid with a high yield (typically >90%). Characterization can be performed using standard analytical techniques. For the analogous 2-(pyridin-4-ylmethylene)malononitrile, the following characterization data has been reported: White solid; mp 100-101 °C; IR: 3023, 2233, 1610, 1590, 1548, 1416, 1403, 1236, 1219, 1067, 947, 933, 819, 771, 621 cm⁻¹; ¹H-NMR (500 MHz, CDCl₃): δ 7.69 (d, J = 5.3 Hz, 2H, ArH); 7.83 (s, 1H, vinyl H); 8.88 (d, J = 5.3 Hz, 2H, ArH); ¹³C-NMR (125 MHz, CDCl₃): δ 89.0; 111.8; 112.9; 123.1; 137.4; 151.9; 158.0.[4]
Protocol 2: Base-Catalyzed Knoevenagel Condensation with Ethyl Cyanoacetate
This protocol outlines a piperidine-catalyzed condensation to synthesize ethyl 2-cyano-3-(3-methylpyridin-4-yl)acrylate.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Piperidine (catalytic amount)
-
Ethanol (absolute)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and ethyl cyanoacetate (1.1 mmol) in absolute ethanol (10 mL).
-
Add a catalytic amount of piperidine (e.g., 0.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete as monitored by TLC. Gentle heating (e.g., 40-50 °C) may be applied to accelerate the reaction if necessary.
-
Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel using an appropriate eluent system to afford the pure ethyl 2-cyano-3-(3-methylpyridin-4-yl)acrylate.
Expected Results:
The product is typically an oil or a low-melting solid with a good yield. Characterization by NMR and mass spectrometry will confirm the structure. For the analogous ethyl 2-cyano-3-(thiophen-2-yl)acrylate, the following characterization has been reported: ¹H NMR (CD₂Cl₂, 300 MHz): δ (ppm) = 1.39 (t, J = 7.12, 3H, CH₂CH₃), 4.37 (q, J = 7.12, 2H, CH₂CH₃), 7.27 (t, J = 4.44, 1H, H-4'), 7.85 (d, J = 4.36, 2H, H-3',5'), 8.38 (s, 1H, H-3). ¹³C NMR (CD₂Cl₂, 75 MHz) δ (ppm) = 14.4 (CH₂CH₃), 62.9 (CH₂CH₃), 99.8 (C-2), 116.1 (CN), 129.0 (C-4'), 135.5 (C-5'), 136.5 (C-2'), 137.8 (C-3'), 146.9 (C-3), 162.9 (C-1).[5][6][7]
Protocol 3: Knoevenagel Condensation with Barbituric Acid
This protocol describes the synthesis of 5-((3-methylpyridin-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione, a compound with potential applications in medicinal chemistry.[8][9]
Materials:
-
This compound
-
Barbituric acid
-
Piperidine (catalytic amount) or Sodium Acetate
-
Ethanol or Acetic Acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
Method A (Piperidine catalysis): In a round-bottom flask, suspend this compound (1.0 mmol) and barbituric acid (1.0 mmol) in ethanol (15 mL). Add a catalytic amount of piperidine (0.1 mmol). Reflux the mixture for 6-8 hours with stirring.[10]
-
Method B (Sodium Acetate catalysis, solvent-free): In a mortar, combine this compound (10 mmol), barbituric acid (10 mmol), and sodium acetate (10 mmol). Grind the mixture with a pestle at room temperature until the reaction is complete, as monitored by TLC.[11]
-
Monitor the reaction progress by TLC.
-
For Method A, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
For Method B, after completion, wash the solid product with distilled water, filter, and recrystallize from a suitable solvent.[11]
-
Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure product.
Expected Results:
The product is expected to be a colored solid with a good yield. Characterization by NMR and IR spectroscopy will confirm the formation of the desired product. For similar 5-arylidene barbituric acid derivatives, the products are often colored solids with high melting points.[9]
Quantitative Data Summary
The following table summarizes typical reaction conditions for the Knoevenagel condensation of pyridine aldehydes with various active methylene compounds, which can be used as a starting point for the optimization of reactions with this compound.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 4-Pyridinecarbaldehyde | Malononitrile | None | H₂O:EtOH (1:1) | RT | 30 min | 95 | [4] |
| 3-Pyridinecarbaldehyde | Malononitrile | None | H₂O:EtOH (1:1) | RT | 40 min | 93 | [4] |
| 4-Pyridinecarbaldehyde | Ethyl Cyanoacetate | None | H₂O:EtOH (1:1) | RT | 60 min | 90 | [4] |
| Aromatic Aldehydes | Barbituric Acid | Piperidine | Ethanol | Reflux | 6-8 h | - | [10] |
| Aromatic Aldehydes | Barbituric Acid | Sodium Acetate | Solvent-free | RT | 7-15 min | 81-90 | [11] |
| 3-Pyridinecarboxaldehyde | Malononitrile | DBU/H₂O | H₂O | RT | 1 h | 95 | [12] |
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Generalized mechanism of the Knoevenagel condensation.
Caption: A generalized experimental workflow for Knoevenagel condensation.
Conclusion and Future Perspectives
The Knoevenagel condensation of this compound with various active methylene compounds provides a facile and efficient route to a diverse range of α,β-unsaturated products. These compounds, bearing the versatile pyridine scaffold, are of significant interest to researchers in medicinal chemistry and materials science. The protocols outlined in this guide offer reliable and adaptable methods for the synthesis of these valuable molecules. Further exploration in this area could involve the use of novel catalysts, including heterogeneous and biocatalysts, to enhance the green credentials of these reactions, as well as the investigation of the biological activities of the synthesized compounds.
References
- 1. Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4,4’-trimethylenedipiperidine as a nitrogen heterocycle solvent and/or catalyst: Liquid phase tandem Knoevenagel–Michael condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophene-2-yl)acrylate and a new polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate [aabu.edu.jo]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tsijournals.com [tsijournals.com]
- 12. asianpubs.org [asianpubs.org]
The Biological Versatility of 3-Methylpyridine-4-carbaldehyde Derivatives: A Guide for Drug Discovery Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1] Its unique electronic properties and ability to engage in diverse molecular interactions make it a privileged structure in drug design.[2] Within this broad class, derivatives of 3-Methylpyridine-4-carbaldehyde are emerging as a promising area of investigation, offering a versatile platform for the development of novel therapeutics, particularly in oncology and infectious diseases. This guide provides an in-depth exploration of the biological activities of these derivatives, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
Section 1: Anticancer Potential of this compound Derivatives
Derivatives of pyridine carboxaldehydes, especially thiosemicarbazones and Schiff bases, have demonstrated significant potential as anticancer agents.[3][4] The introduction of a methyl group at the 3-position and the reactive aldehyde at the 4-position of the pyridine ring provides a unique template for creating compounds with potent and selective antitumor activity.
Key Mechanisms of Antitumor Action
The anticancer effects of pyridine derivatives are multifaceted, often involving the inhibition of critical cellular pathways essential for tumor growth and survival.[5]
-
Enzyme Inhibition: A primary mechanism is the inhibition of key enzymes involved in cancer progression.
-
Kinase Inhibition: Many pyridine-based compounds act as kinase inhibitors, interfering with signaling pathways that drive cell proliferation and angiogenesis.[5] A crucial target in this regard is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Inhibition of VEGFR-2 phosphorylation blocks downstream signaling, thereby impeding the formation of new blood vessels that supply tumors.[5]
-
Topoisomerase II Inhibition: Certain derivatives function as topoisomerase II inhibitors. These enzymes are vital for resolving DNA topological problems during replication. By stabilizing the transient enzyme-DNA complex, these inhibitors lead to the accumulation of double-strand breaks, ultimately triggering apoptosis.[6][7]
-
Ribonucleotide Reductase Inhibition: Thiosemicarbazone derivatives are well-known for their ability to inhibit ribonucleotide reductase, an enzyme responsible for converting ribonucleotides to deoxyribonucleotides, a crucial step in DNA synthesis.[8]
-
-
Induction of Apoptosis: By disrupting these fundamental cellular processes, these derivatives can induce programmed cell death, or apoptosis, a key goal of cancer chemotherapy.
Below is a diagram illustrating the VEGFR-2 signaling pathway, a common target for pyridine-based anticancer agents.
Data on Structurally Related Compounds
While specific data for a comprehensive series of this compound derivatives is emerging, studies on structurally analogous compounds provide strong evidence of their potential. For instance, thiosemicarbazones of other pyridine carboxaldehydes have shown potent in vivo activity against L1210 leukemia.
| Compound | Dosage (mg/kg, twice daily) | Outcome in L1210 Leukemia Model | Citation |
| 3-aminopyridine-2-carboxaldehyde thiosemicarbazone | 40 | %T/C = 246 | [3] |
| 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | 10 | %T/C = 255, 40% 60-day survivors | [3] |
| 5-(methylamino)-pyridine-2-carboxaldehyde thiosemicarbazone | 60 | %T/C = 223 | [8] |
| 5-(ethylamino)-pyridine-2-carboxaldehyde thiosemicarbazone | 80 | %T/C = 204 | [8] |
%T/C (Treated vs. Control) is a measure of antitumor efficacy, with higher values indicating greater activity.
Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[9][10]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]
-
Sterile 96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle controls (DMSO) and untreated controls.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of thiosemicarbazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Mechanisms regulating resistance to inhibitors of topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Imaging Bacterial Cell Wall Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio.libretexts.org [bio.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methylpyridine-4-carbaldehyde
Welcome to the technical support center for the synthesis of 3-Methylpyridine-4-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this important heterocyclic building block. Here, we address common challenges, particularly the formation of process-related impurities and side products, providing field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
The synthesis of this compound, primarily achieved through the selective oxidation of 3,4-lutidine (3,4-dimethylpyridine), is a nuanced process where minor deviations in reaction conditions can lead to a complex mixture of impurities. Understanding the origin of these side products is the first step toward optimizing your synthesis for purity and yield.
Q1: My final product is contaminated with a significant acidic impurity that is difficult to remove. What is this compound and how can I prevent its formation?
A1: The most common acidic side product is 3-Methyl-4-pyridinecarboxylic acid .
-
Causality: This impurity arises from the over-oxidation of the target aldehyde. The aldehyde group (-CHO) is susceptible to further oxidation to a carboxylic acid (-COOH) under the reaction conditions, especially if the oxidant is too strong, the reaction temperature is too high, or the reaction time is excessively long. The electron-withdrawing nature of the pyridine ring can facilitate this subsequent oxidation step.
-
Troubleshooting & Mitigation:
-
Control Reaction Temperature: Maintain the lowest effective temperature that allows for the conversion of the starting material. Run preliminary experiments to define the optimal temperature window.
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material (3,4-lutidine) and the appearance of the product. Stop the reaction as soon as the starting material is consumed to prevent over-oxidation of the desired aldehyde.
-
Select a Milder Oxidant: While strong oxidants like potassium permanganate can be used, they often lead to over-oxidation. Consider catalytic oxidation systems which can offer higher selectivity. For instance, catalytic systems using transition metals can be more selective for the aldehyde.[1]
-
Stoichiometry of Oxidant: Carefully control the molar equivalents of the oxidizing agent. Using a slight excess may be necessary to drive the reaction to completion, but a large excess will significantly increase the formation of the carboxylic acid.
-
Q2: My spectral analysis (¹H NMR, GC-MS) indicates the presence of an isomeric aldehyde. What is its likely identity and why does it form?
A2: The most probable isomeric impurity is 4-Methyl-3-pyridinecarbaldehyde .
-
Causality: This side product is formed when the oxidation occurs non-selectively at the methyl group at the 3-position instead of the desired 4-position. While the methyl group at the 4-position is generally more activated for oxidation, the selectivity is not always absolute and is highly dependent on the catalyst and reaction conditions used.
-
Troubleshooting & Mitigation:
-
Catalyst Selection: The choice of catalyst is critical for achieving regioselectivity. Investigate literature for catalysts known to preferentially oxidize the 4-methyl group of substituted pyridines. Steric hindrance around the catalyst's active site can play a role in directing the oxidation.
-
Solvent Effects: The solvent system can influence the accessibility of the methyl groups to the oxidant. Experiment with different solvents to see if selectivity can be improved.
-
Purification: If formation is unavoidable, these isomers can often be separated by column chromatography, although their similar polarities can make this challenging. Fractional distillation under reduced pressure may also be an option.[2]
-
Q3: I'm observing a highly polar, non-acidic by-product, and my reaction mass balance is low. What could this be?
A3: A likely candidate for this observation is 3,4-Lutidine-N-oxide .
-
Causality: The nitrogen atom in the pyridine ring is nucleophilic and can be oxidized to an N-oxide, especially when using peroxide-based oxidants (e.g., H₂O₂, peroxy acids).[3][4] This reaction competes with the desired side-chain oxidation. N-oxides are highly polar, often crystalline solids, and their formation consumes both the starting material and the oxidant, reducing the overall yield of the desired aldehyde. Aromatic N-oxides are generally stable but can undergo rearrangements under certain conditions.[5][6]
-
Troubleshooting & Mitigation:
-
Choice of Oxidant: Avoid oxidants known for N-oxidation. If using hydrogen peroxide, ensure the catalytic system is selective for C-H oxidation over N-oxidation.
-
Protecting Groups (Advanced): In some cases, the pyridine nitrogen can be temporarily protected (e.g., by quaternization), although this adds extra steps to the synthesis.
-
Work-up Procedure: N-oxides can sometimes be removed during an aqueous work-up due to their high water solubility, but this is not always effective. Their high polarity makes them relatively immobile on normal-phase silica gel, which can aid in chromatographic separation.
-
Q4: My Vilsmeier-Haack formylation of 3-methylpyridine is giving a very low yield. Why is this reaction so challenging?
A4: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, which presents a significant challenge for pyridine rings.
-
Causality: The pyridine nitrogen is an electron-withdrawing group that deactivates the ring towards electrophilic attack. The Vilsmeier reagent (a chloroiminium ion) is a relatively mild electrophile and struggles to react with the deactivated ring.[7][8] Furthermore, the reaction is often carried out under acidic conditions (from the formation of the Vilsmeier reagent with POCl₃), which can protonate the pyridine nitrogen, further deactivating the ring.[9]
-
Troubleshooting & Mitigation:
-
Harsh Conditions: This reaction often requires forcing conditions, such as high temperatures and long reaction times, to achieve reasonable conversion.
-
Stoichiometry: An excess of the Vilsmeier reagent may be necessary to drive the reaction forward.
-
Alternative Routes: Due to these challenges, direct formylation is often less favored than the oxidation of 3,4-lutidine for the industrial synthesis of this compound.
-
Section 2: Summary of Common Side Products
The following table summarizes the key impurities encountered during the synthesis of this compound via the oxidation of 3,4-lutidine.
| Side Product Name | Formation Pathway | Key Analytical Signature (¹H NMR) | Mitigation Strategy |
| 3-Methyl-4-pyridinecarboxylic acid | Over-oxidation of the target aldehyde. | Disappearance of aldehyde proton (~10 ppm), appearance of a broad acid proton signal, slight shift in aromatic protons. | Control reaction time and temperature; use stoichiometric or milder oxidants. |
| 4-Methyl-3-pyridinecarbaldehyde | Non-regioselective oxidation of the C3-methyl group. | Distinct set of aromatic and aldehyde proton signals, different from the target product. | Optimize catalyst and solvent for regioselectivity. |
| 3,4-Lutidine-N-oxide | Oxidation of the pyridine nitrogen atom. | Upfield shift of aromatic protons compared to the parent lutidine; absence of aldehyde proton. | Use N-oxidation-suppressing oxidants; optimize reaction pH if applicable. |
| Unreacted 3,4-Lutidine | Incomplete reaction. | Presence of two methyl singlets (~2.2-2.5 ppm) and characteristic aromatic signals of the starting material. | Increase reaction time/temperature cautiously; ensure catalyst activity; use sufficient oxidant. |
Section 3: Visualizing the Reaction Pathways
The following diagram illustrates the synthetic pathways from the common starting material, 3,4-lutidine, to the desired product and its major side products.
Caption: Reaction pathways in 3,4-lutidine oxidation.
Section 4: Protocol for Minimizing Side Product Formation
This protocol describes a general approach for the catalytic air oxidation of 3,4-lutidine, with an emphasis on procedural details aimed at enhancing selectivity and minimizing impurity formation.
Objective: To synthesize this compound with minimal formation of 3-Methyl-4-pyridinecarboxylic acid and other side products.
Materials:
-
3,4-Lutidine
-
Transition metal catalyst (e.g., a cobalt or manganese-based catalyst)
-
Acetic Acid (solvent)
-
Pressurized reaction vessel (autoclave)
-
Compressed air or oxygen source
-
Sodium bicarbonate solution (5% w/v)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
TLC plates (silica gel) and HPLC system for monitoring
Procedure:
-
Vessel Preparation: Ensure the autoclave is scrupulously clean to prevent contamination from previous reactions which could poison the catalyst.
-
Charging the Reactor: To the autoclave, add 3,4-lutidine, acetic acid, and the catalyst. The ratio of substrate to solvent and catalyst loading should be optimized based on preliminary small-scale experiments. A typical starting point is a 10% solution of lutidine in acetic acid.
-
Inerting and Pressurizing: Seal the reactor and purge it several times with nitrogen to remove ambient air. Then, pressurize the vessel with compressed air or oxygen to the desired pressure. Safety Note: Handle pressurized oxygen with extreme care.
-
Controlled Heating: Begin stirring and heat the reaction mixture to the target temperature (e.g., 100-140 °C). The optimal temperature is a critical parameter that must be determined experimentally to balance reaction rate against side product formation.
-
Reaction Monitoring (Critical Step):
-
Every 30-60 minutes, carefully take a small aliquot from the reaction mixture.
-
Quench the aliquot immediately in a vial containing a small amount of sodium bicarbonate solution to neutralize the acetic acid.
-
Extract with ethyl acetate and spot the organic layer on a TLC plate (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) to visualize the consumption of starting material and formation of the product.
-
For more precise tracking, inject the quenched and extracted sample into an HPLC system.
-
-
Reaction Termination: Once monitoring indicates that the starting material is consumed (or conversion has stalled), immediately stop heating and cool the reactor to room temperature.
-
Work-up and Isolation:
-
Carefully vent the reactor.
-
Transfer the reaction mixture to a separation funnel.
-
Neutralize the acetic acid by slowly adding sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude aldehyde by vacuum distillation or column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives [mdpi.com]
- 6. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Troubleshooting Failed Reactions with 3-Methylpyridine-4-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 3-Methylpyridine-4-carbaldehyde (also known as 3-methyl-4-formylpyridine). This document is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during reactions involving this versatile heterocyclic aldehyde. By understanding the causality behind experimental outcomes, you can optimize your synthetic routes and achieve reliable results.
Compound Profile
| Property | Value |
| CAS Number | 74663-96-0[1][2][3] |
| Molecular Formula | C₇H₇NO[1][2] |
| Molecular Weight | 121.14 g/mol [2] |
| Appearance | Typically a pale-yellow liquid.[3] Aged samples can darken.[4] |
| Boiling Point | 230.2°C at 760 mmHg[1] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., nitrogen).[3][5] |
| Key Reactive Sites | Aldehyde group (electrophilic), Pyridine Nitrogen (nucleophilic/basic) |
Part 1: General Handling & Reagent Stability FAQs
Problems in synthesis often originate from the quality and handling of the starting materials. This compound, like many aldehydes, requires careful handling to prevent degradation.
Q1: My bottle of this compound has turned brown. Is it still usable?
A1: The brown coloration indicates potential degradation, most commonly through oxidation or polymerization. The aldehyde group is susceptible to air oxidation, forming the corresponding 3-Methylpyridine-4-carboxylic acid.[6][7] This acidic impurity can interfere with base-catalyzed reactions.
Expert Recommendation:
-
Assess Purity: Before use, assess the purity of the aldehyde. The most straightforward method is ¹H NMR spectroscopy. Look for the characteristic aldehyde proton singlet (typically δ 9.5-10.5 ppm) and check for the appearance of new peaks, particularly a broad peak indicative of a carboxylic acid proton.
-
Purification: If a significant amount of the carboxylic acid is present, an acidic extraction can remove it. Dissolve the aldehyde in an organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Distillation: For larger quantities or significant degradation, vacuum distillation is the most effective purification method.
Q2: What are the optimal storage conditions for this compound?
A2: To ensure long-term stability, the compound should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container at refrigerated temperatures (2-8°C).[3][5] It is sensitive to air and light.[5][8] Exposure to oxygen can lead to the formation of the corresponding carboxylic acid.[9]
Part 2: Troubleshooting Common Reaction Failures
This section addresses specific problems encountered during common synthetic transformations.
Workflow: Initial Reaction Troubleshooting
Before diving into specific reaction types, follow this general diagnostic workflow for any failed reaction.
Caption: General workflow for diagnosing a failed chemical reaction.
Condensation Reactions (e.g., Knoevenagel, Aldol)
Condensation reactions involving the aldehyde group are common but can be problematic.
Q3: My Knoevenagel condensation with an active methylene compound is sluggish and gives low yields. What should I investigate?
A3: This is a frequent issue. The causes can range from catalyst choice to inefficient water removal.
Causality & Solutions:
-
Catalyst Inefficiency: The basicity and steric hindrance of the catalyst are critical. The pyridine nitrogen in the substrate can interact with acidic catalysts or be protonated, affecting the reaction.
-
Solution: Switch to a different base. Piperidine or pyrrolidine are common and effective. For sensitive substrates, a milder base like triethylamine (TEA) with a Lewis acid co-catalyst (e.g., TiCl₄) may be beneficial.
-
-
Equilibrium Control: The Knoevenagel condensation is a reversible reaction. The removal of water is essential to drive the reaction to completion.
-
Solution: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene or benzene) to azeotropically remove water as it forms.
-
-
Side Reactions: Aldehydes can undergo self-condensation (aldol) or disproportionation (Cannizzaro reaction) under strongly basic conditions, especially at elevated temperatures.
-
Solution: Maintain a moderate reaction temperature. Add the aldehyde slowly to the mixture of the active methylene compound and the base to keep its instantaneous concentration low.
-
Protocol: Optimized Knoevenagel Condensation
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the active methylene compound (1.0 eq.), this compound (1.0 eq.), and toluene (sufficient to fill the Dean-Stark trap).
-
Add a catalytic amount of piperidine (0.1 eq.).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Continue refluxing until the starting material is consumed (typically 2-6 hours), collecting the water in the Dean-Stark trap.
-
Cool the reaction mixture, wash with water and then brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Oxidation to 3-Methylpyridine-4-carboxylic acid
Oxidizing the aldehyde to the carboxylic acid is a key transformation, but over-oxidation or incomplete conversion can occur.
Q4: I'm attempting to oxidize the aldehyde to the carboxylic acid, but my yield is poor and I see multiple spots on TLC.
A4: The choice of oxidant and control of reaction conditions are paramount to prevent side reactions, such as oxidation of the methyl group or degradation of the pyridine ring.
Causality & Solutions:
-
Harsh Oxidants: Strong oxidants like potassium permanganate (KMnO₄) under harsh conditions (high temperature, extreme pH) can lead to over-oxidation of the methyl group or cleavage of the pyridine ring.
-
Incomplete Reaction: Insufficient oxidant or short reaction times will lead to a mixture of starting material and product, complicating purification.
-
Solution: Use a slight excess of the oxidant (e.g., 1.1-1.2 equivalents). Monitor the reaction closely by TLC until all the aldehyde is consumed.
-
Reduction to (3-Methylpyridin-4-yl)methanol
Reduction to the primary alcohol is generally straightforward but can have pitfalls.
Q5: My reduction of the aldehyde with sodium borohydride (NaBH₄) is incomplete, even after extended reaction times.
A5: While NaBH₄ is a convenient reagent, its reactivity can be insufficient for some substrates or if the reagent has degraded.
Causality & Solutions:
-
Reagent Reactivity: Sodium borohydride is a milder reducing agent than lithium aluminum hydride (LiAlH₄) and may not be reactive enough, especially at low temperatures.[10][11] Carboxylic acids and esters, which could be present as impurities, are not reduced by NaBH₄.[10]
-
Solution 1 (Stick with NaBH₄): Ensure the NaBH₄ is fresh. Run the reaction in a protic solvent like methanol or ethanol at room temperature or with gentle warming (e.g., 40°C).
-
Solution 2 (Stronger Reagent): For a more robust reduction, use LiAlH₄ in an anhydrous aprotic solvent like THF or diethyl ether.[11] This reaction must be performed under strictly anhydrous conditions and requires a careful acidic workup. LiAlH₄ will also reduce any carboxylic acid impurity to the alcohol.[11]
-
Decision Tree: Choosing the Right Reagent
Caption: Reagent selection guide for key transformations.
Part 3: Purification Strategies
Q6: I'm having trouble purifying my product. The compound streaks on my silica gel column. What can I do?
A6: The basic pyridine nitrogen is the likely culprit. It interacts strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation (streaking) and potential product loss on the column.
Solutions:
-
Neutralize the Silica: Pre-treat the silica gel by preparing the slurry in your eluent system containing a small amount of a volatile base, typically 0.5-1% triethylamine (TEA) or pyridine. This deactivates the acidic sites and allows for much cleaner chromatography.
-
Switch the Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina.
-
Acid/Base Extraction: If your product has significantly different basicity from the impurities, an aqueous acid/base workup can be a highly effective purification step before chromatography.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scbt.com [scbt.com]
- 3. CAS 74663-96-0|this compound [rlavie.com]
- 4. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. Oxidation of certain methylpyridines to pyridine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 8. hpc-standards.com [hpc-standards.com]
- 9. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Scale-up Considerations for 3-Methylpyridine-4-carbaldehyde Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-Methylpyridine-4-carbaldehyde. This document is designed for researchers, chemists, and process development professionals to provide in-depth insights and practical solutions for challenges encountered during laboratory synthesis and scale-up. As a key intermediate in pharmaceutical and agrochemical development, robust and scalable synthesis of this molecule is critical. This guide is structured to address specific problems through a troubleshooting Q&A, answer broader questions in an FAQ section, and provide detailed, validated protocols.
Troubleshooting Guide: From Bench to Scale
This section addresses common issues encountered during the synthesis of this compound, with a focus on the selective oxidation of 3,4-lutidine (3,4-dimethylpyridine), a prevalent synthetic route.
Q1: My reaction shows low or no conversion of the 3,4-lutidine starting material. What are the likely causes?
Answer: Low conversion is a frequent issue, often pointing to problems with reaction initiation or kinetics. Several factors could be at play:
-
Inadequate Activation of Oxidant: Many oxidation reactions require specific conditions to initiate. For instance, methods using manganese dioxide (MnO₂) require an activated form of the reagent. Commercially available MnO₂ can vary in activity; using a freshly prepared or activated grade is often crucial.
-
Temperature Control: The selective oxidation of one methyl group over another is highly temperature-dependent. If the reaction temperature is too low, the activation energy barrier may not be overcome, leading to a stalled reaction. Conversely, excessive heat can lead to non-selective side reactions.[1]
-
Catalyst Deactivation (for catalytic processes): In catalytic air or oxygen oxidation processes, the catalyst can be poisoned by impurities in the starting material or solvent. Ensure the purity of your 3,4-lutidine.
-
Poor Reagent Stoichiometry: Ensure the molar equivalents of your oxidizing agent are correct. An insufficient amount will naturally lead to incomplete conversion.
Troubleshooting Steps:
-
Verify Reagent Quality: Test your oxidizing agent on a small, controlled scale with a reliable substrate to confirm its activity.
-
Optimize Temperature: Incrementally increase the reaction temperature in small-scale trials (e.g., in 5-10°C steps) while monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Check for Inhibitors: Purify the starting material (e.g., by distillation) to remove potential catalyst poisons.
Q2: I'm observing a significant amount of 3-methylisonicotinic acid as a byproduct. How can I prevent this over-oxidation?
Answer: The formation of 3-methylisonicotinic acid is the most common side reaction, resulting from the over-oxidation of the desired aldehyde. The aldehyde functional group is susceptible to further oxidation, especially under harsh conditions.
Causality: This issue is a classic example of a selectivity problem. The rate of oxidation of the aldehyde to the carboxylic acid becomes competitive with the oxidation of the starting material's methyl group. This is exacerbated by:
-
Excess Oxidizing Agent: Adding the full charge of a strong oxidant at the beginning of the reaction creates a high concentration, increasing the likelihood of over-oxidation.
-
High Reaction Temperature: Elevated temperatures provide the necessary activation energy for the second oxidation step to occur readily.
-
Prolonged Reaction Time: Leaving the reaction to stir long after the starting material is consumed will inevitably lead to the oxidation of the product.
Scale-up Solutions:
-
Controlled Reagent Addition: On a larger scale, do not add the oxidant all at once. A continuous, slow addition via a syringe pump or an addition funnel is critical. This maintains a low, steady concentration of the oxidant, favoring the initial oxidation of the methyl group.
-
Strict Temperature Management: Scale-up increases the challenge of heat dissipation due to a lower surface-area-to-volume ratio. Use an efficient cooling system (e.g., a reactor jacket with a circulating coolant) to maintain the optimal temperature precisely. A thermal runaway can not only ruin the batch but also pose a significant safety hazard.
-
Real-Time Reaction Monitoring: Implement in-process controls (IPCs) such as GC or HPLC to track the disappearance of the starting material and the appearance of the product and byproduct. The reaction should be quenched as soon as optimal conversion to the aldehyde is achieved.
Troubleshooting Workflow: Over-oxidation
Caption: Decision tree for troubleshooting over-oxidation.
Q3: The work-up is proving difficult, with emulsions forming during extraction. How can I improve phase separation on a larger scale?
Answer: Emulsions are common during the work-up of pyridine-containing reaction mixtures, especially after neutralization or pH adjustment. Pyridine derivatives can act as surfactants, stabilizing the oil-in-water or water-in-oil interface.
Mitigation Strategies:
-
Solvent Choice: Avoid solvents with densities very close to water (e.g., dichloromethane at scale can be problematic). Toluene or Methyl tert-butyl ether (MTBE) are often better choices.
-
Brine Wash: After the aqueous work-up, wash the organic layer with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, helping to break the emulsion by "salting out" the organic components.
-
Centrifugation: For persistent emulsions at the lab or pilot scale, centrifugation can be a highly effective method to force phase separation.
-
Filter Aids: Passing the emulsified mixture through a pad of a filter aid like Celite® can sometimes help break the emulsion.
-
Avoid Vigorous Shaking: On a larger scale, use a reactor with a specifically designed agitator that promotes mixing without causing excessive shearing, which can lead to stable emulsions. Gentle, prolonged stirring is often more effective than vigorous shaking.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial methods for synthesizing this compound? The industrial synthesis landscape prioritizes cost, safety, and efficiency. While multiple routes exist, the selective oxidation of 3,4-lutidine is dominant. This is often achieved through catalytic vapor-phase oxidation using a mixed metal oxide catalyst (e.g., V₂O₅/TiO₂) with air as the oxidant.[1] This method is continuous and avoids the use of stoichiometric, expensive, or hazardous reagents. Another approach involves the chlorination of the 4-methyl group followed by hydrolysis.[2]
Q2: How can I effectively monitor the reaction progress? Effective monitoring is key to achieving high yield and purity.
-
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks at the bench. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product aldehyde is more polar than the starting lutidine.
-
Gas Chromatography (GC): The method of choice for quantitative analysis. It provides accurate information on the consumption of starting material and the formation of the product and byproducts. A flame ionization detector (FID) is standard.
-
High-Performance Liquid Chromatography (HPLC): Also suitable for quantitative analysis, especially for less volatile compounds or if derivatization is needed.
Q3: What are the critical safety precautions for this synthesis? Safety must be the top priority, especially during scale-up.
-
Reagent Hazards: Many oxidizing agents (e.g., permanganate, nitric acid) are corrosive and can cause fires or explosions if they come into contact with organic materials. Always consult the Safety Data Sheet (SDS) for all reagents.[3][4][5]
-
Thermal Runaway: As discussed, oxidation reactions are exothermic. Ensure a reliable cooling system is in place and that the reaction can be quenched quickly in an emergency.
-
Product Hazards: this compound is harmful if swallowed and can cause skin and eye irritation.[6][7][8] Handle it in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvent Hazards: Use flammable organic solvents only in well-ventilated areas, away from ignition sources.
Q4: What are the recommended storage conditions for this compound? Aldehydes are prone to air oxidation. The product should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. For long-term storage, refrigeration (2-8°C) is recommended to minimize degradation and potential polymerization.[7]
Experimental Protocols & Data
Protocol 1: Lab-Scale Synthesis via MnO₂ Oxidation
This protocol describes a common lab-scale procedure for the selective oxidation of 3,4-lutidine.
Materials:
-
3,4-Lutidine (1.0 eq)
-
Activated Manganese Dioxide (MnO₂) (5-10 eq)
-
Toluene (or other suitable high-boiling solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap (to remove water), add 3,4-lutidine and toluene.
-
Add the activated MnO₂ to the flask. The amount can be optimized, but a significant excess is typically required.
-
Heat the mixture to reflux. Water, a byproduct of the oxidation, will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by GC. The reaction can take anywhere from 12 to 48 hours depending on the activity of the MnO₂.
-
Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with toluene.
-
Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield this compound as a pale-yellow liquid.[7]
Overall Synthetic Workflow
Caption: General workflow for synthesis and purification.
Scale-up Considerations & Data
When scaling this process, several parameters must be carefully managed. The table below summarizes key considerations.
| Parameter | Lab Scale (1-10 g) | Pilot/Process Scale (1-10 kg) | Key Considerations for Scale-up |
| Heating/Cooling | Heating mantle, oil bath | Jacketed reactor with thermal fluid | Surface-area-to-volume ratio decreases; efficient heat transfer is critical to prevent overheating and side reactions. |
| Agitation | Magnetic stirrer | Overhead mechanical stirrer (various impeller designs) | Ensure efficient mixing to maintain homogeneity and prevent localized "hot spots," especially during reagent addition. |
| Reagent Addition | Addition in one portion | Slow, controlled addition via pump | Prevents dangerous exotherms and improves selectivity by maintaining low reagent concentration. |
| Filtration | Buchner funnel | Nutsche filter, centrifuge | Handling large volumes of solids and solvent requires specialized equipment. Ensure safe handling of flammable solvents. |
| Purification | Lab-scale vacuum distillation | Wiped-film evaporator, fractional distillation column | Requires more sophisticated equipment to achieve high purity and handle larger volumes efficiently. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Page loading... [wap.guidechem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. lobachemie.com [lobachemie.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. CAS 74663-96-0|this compound [rlavie.com]
- 8. 4-Methylpyridine-3-carbaldehyde | C7H7NO | CID 12460470 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Methylpyridine-4-carbaldehyde
Welcome to the technical support guide for 3-Methylpyridine-4-carbaldehyde. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common purity issues encountered during and after synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can adapt and optimize these methods for your specific needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities typically originate from three sources: the synthetic route, subsequent degradation, or improper storage.
-
Unreacted Starting Materials: The most common starting material is 3-methylpyridine (3-picoline)[1]. Due to similarities in boiling points, trace amounts can be carried over.
-
Synthetic Side-Products: Depending on the synthetic pathway, isomers such as 3-methylpyridine-2-carbaldehyde or other alkylpyridines may form[2][3]. The synthesis of pyridine rings can be complex, sometimes leading to a mixture of related structures[4][5][6].
-
Degradation Products: The aldehyde functional group is susceptible to oxidation, especially when exposed to air, light, or heat.[7][8]. The primary degradation product is 3-methylpyridine-4-carboxylic acid[9][10]. This is often the cause of discoloration (yellowing or browning) in older samples[11].
Q2: How should I properly store this compound to minimize degradation?
A2: Proper storage is critical for maintaining the integrity of the compound. As it is sensitive to air, heat, and light, the following conditions are recommended:
-
Temperature: Refrigerate at 2-8°C[12].
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation[8].
-
Container: Use a tightly sealed, amber glass vial or a container protected from light[7].
-
Handling: Minimize the frequency of opening the container. For frequent use, consider aliquoting the material into smaller, single-use vials.
Q3: My sample of this compound is a dark yellow or brown liquid. The product sheet says it should be pale-yellow. What does this color indicate and is it still usable?
A3: The dark coloration typically indicates the presence of oxidized impurities or other degradation byproducts. While the compound itself is a pale-yellow liquid, aged or impure samples can darken significantly[11][12]. The usability of the sample depends on the tolerance of your specific application to these impurities. For sensitive downstream reactions, purification is strongly recommended to remove these colored species, which are often acidic in nature (e.g., 3-methylpyridine-4-carboxylic acid).
Q4: What is the best initial method for assessing the purity of my sample?
A4: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to visualize the number of components in your sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective for identifying and quantifying impurities, especially unreacted starting materials or the corresponding carboxylic acid.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation and identification of volatile impurities.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental challenges and provides actionable solutions.
Issue 1: My NMR spectrum shows a significant amount of 3-methylpyridine starting material.
-
Underlying Cause: The boiling point of 3-methylpyridine (~144°C) is relatively close to that of the product under atmospheric pressure, and it can co-distill, especially if the initial purification was not highly efficient.
-
Recommended Solution: Vacuum Distillation. This is the most effective method for separating compounds with different boiling points. By reducing the pressure, the boiling points of both the starting material and the product are lowered, often increasing the temperature differential between them and allowing for a cleaner separation.
Issue 2: My sample has an acidic pH, and I observe a broad peak in the ¹H NMR spectrum and a broad O-H stretch in the IR spectrum.
-
Underlying Cause: This is a classic sign of oxidation of the aldehyde to 3-methylpyridine-4-carboxylic acid[9][10]. The aldehyde group is sensitive and can be oxidized by atmospheric oxygen, particularly if not stored properly[7].
-
Recommended Solution: Acid-Base Liquid-Liquid Extraction. This technique leverages the different acidic/basic properties of the components. The carboxylic acid is acidic, while the desired aldehyde is weakly basic due to the pyridine nitrogen. An aqueous basic wash will deprotonate the carboxylic acid, pulling it into the aqueous layer as a salt, while the aldehyde remains in the organic layer.
Issue 3: I am attempting flash column chromatography, but the product is streaking badly on the column.
-
Underlying Cause: The basicity of the pyridine nitrogen can cause strong interactions with the acidic silica gel, leading to poor separation and tailing of the compound spot.
-
Recommended Solution: Neutralize the Silica Gel. Before running the column, pre-treat the mobile phase (eluent) by adding a small amount of a volatile base, such as triethylamine (typically 0.5-1% by volume). Running a "plug" of this treated eluent through the silica gel before loading your sample will neutralize the acidic sites and significantly improve the chromatography.
Detailed Experimental Protocols
Safety First: this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation[13][14]. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is combustible; keep it away from ignition sources[7][8].
Protocol 1: Purification by Vacuum Distillation
This protocol is ideal for removing less volatile or more volatile impurities, such as residual solvent or unreacted 3-methylpyridine.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry. Use a vacuum-jacketed Vigreux column for better fractional separation if needed.
-
Sample Preparation: Place the crude this compound into the distillation flask along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
System Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully evacuate the system.
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions based on their boiling points at the given pressure. Discard the initial forerun, which may contain volatile impurities. Collect the main fraction corresponding to the boiling point of this compound (e.g., its isomer 3-pyridinecarboxaldehyde boils at 78-81°C at 13 hPa)[8].
-
Shutdown: Once the main fraction is collected, remove the heat source and allow the system to cool completely before slowly reintroducing air.
Protocol 2: Removal of Acidic Impurities via Acid-Base Extraction
This protocol is specifically designed to remove the 3-methylpyridine-4-carboxylic acid impurity.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude aldehyde in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate in a separatory funnel.
-
Aqueous Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Cap the funnel and shake gently at first, venting frequently to release any CO₂ gas that may form.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the aqueous wash (Step 2 & 3) one or two more times to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual dissolved water.
-
Drying and Concentration: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The resulting product can be further purified by vacuum distillation (Protocol 1) if necessary.
Data & Workflow Visualization
Purification Method Selection Guide
| Impurity Type | Primary Method | Secondary Method | Expected Purity |
| Unreacted Starting Material (3-Methylpyridine) | Vacuum Distillation | Flash Chromatography | >98% |
| Oxidized Product (3-Methylpyridine-4-carboxylic acid) | Acid-Base Extraction | Flash Chromatography | >99% |
| Isomeric Impurities | Fractional Vacuum Distillation | Preparative HPLC | >97% |
| Non-volatile Baseline Material | Flash Chromatography | Vacuum Distillation | >99% |
Workflow for Removing Carboxylic Acid Impurity
Caption: Workflow for the removal of acidic impurities.
General Purification Workflow
Caption: Decision tree for general purification strategy.
References
- 1. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. fishersci.com [fishersci.com]
- 8. hpc-standards.com [hpc-standards.com]
- 9. Oxidation of certain methylpyridines to pyridine carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 11. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]
- 12. CAS 74663-96-0|this compound [rlavie.com]
- 13. lobachemie.com [lobachemie.com]
- 14. 4-Methylpyridine-3-carbaldehyde | C7H7NO | CID 12460470 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Pyridine Aldehyde Synthesis
Welcome to the technical support center for researchers and process chemists working on the synthesis of 3-Methylpyridine-4-carbaldehyde and related compounds. This guide provides in-depth troubleshooting and frequently asked questions regarding one of the most critical challenges in this field: catalyst deactivation. The synthesis, particularly through the vapor-phase oxidation or ammoxidation of 3-picoline, relies heavily on the sustained performance of heterogeneous catalysts, typically those based on vanadium oxide supported on titania (V₂O₅/TiO₂).[1][2] Understanding the mechanisms that compromise catalyst activity is paramount for maintaining process efficiency, yield, and economic viability.
This document is structured to help you diagnose issues based on observable symptoms, understand the underlying chemical and physical causes, and implement corrective actions.
Troubleshooting Guide: Diagnosing Catalyst Performance Issues
This section addresses common problems encountered during the synthesis. Each issue is presented in a question-and-answer format to guide you through a logical diagnostic workflow.
Q1: My product yield is decreasing gradually over several cycles. What's happening to my catalyst?
A gradual decline in conversion and selectivity is a classic symptom of progressive catalyst deactivation. This slow degradation is typically caused by one or more of three primary mechanisms: coking (fouling), poisoning, or thermal degradation (sintering).[3][4]
-
1. Coking / Fouling: This is the physical deposition of heavy, carbon-rich byproducts (coke) onto the catalyst's surface and within its pores.[3] In pyridine synthesis, high-temperature side reactions can lead to polymerization of reactants or products, forming these deposits. The result is a physical blockage of active sites, preventing reactants from reaching them.
-
2. Sintering (Thermal Degradation): The ammoxidation of 3-picoline is highly exothermic, which can create localized "hot spots" within the catalyst bed if heat transfer is inefficient.[5] These high temperatures can cause the small, highly dispersed V₂O₅ crystallites to melt and agglomerate into larger, less active particles.[6] This process, known as sintering, irreversibly reduces the catalyst's active surface area.[7] A related issue is the thermal transformation of the high-surface-area anatase TiO₂ support into the lower-surface-area rutile phase, which can encapsulate active sites.
-
3. Poisoning: This is the chemical deactivation of active sites through strong chemisorption of impurities present in the feedstock.[6] Common poisons for metal oxide catalysts include sulfur, phosphorus, or alkali metals.[8] These substances can bind irreversibly to the vanadium active sites, rendering them permanently inactive.
The following workflow can help you diagnose the specific cause of gradual deactivation:
Q2: My reaction has suddenly stopped or the conversion has dropped dramatically. What is the likely cause?
A sudden, catastrophic loss of activity usually points to a severe process upset rather than gradual degradation. The two most probable causes are:
-
Acute Poisoning: Introduction of a high concentration of a potent catalyst poison into the feedstock.[8] This can happen if there is an upstream process failure or contamination of a raw material tank. Unlike the slow poisoning described earlier, this is a rapid event that saturates the catalyst's active sites in a short period.
-
Mechanical or Reactor Failure: A sudden change in reactor conditions, such as a loss of temperature control leading to a thermal runaway, can cause rapid and severe sintering.[5] Alternatively, mechanical issues like a blocked reactor inlet or a channeling of the gas flow through the catalyst bed can prevent proper contact between reactants and the catalyst, mimicking a complete loss of activity.
Immediate action should involve a controlled shutdown of the reactor system followed by a thorough investigation of the feedstock supply chain and reactor instrumentation logs.
Frequently Asked Questions (FAQs)
Q1: How can I analytically distinguish between coking, poisoning, and sintering on my spent catalyst?
Definitively identifying the deactivation mechanism requires advanced characterization of the spent catalyst. The table below outlines the key techniques and their expected findings for each mechanism.
| Deactivation Mechanism | Primary Analytical Technique(s) | Expected Observation | Confirmatory Technique(s) |
| Coking / Fouling | TGA / TPO (Thermogravimetric Analysis / Temperature-Programmed Oxidation) | Significant weight loss upon heating in an oxidative atmosphere, corresponding to the combustion of carbon deposits. | Raman Spectroscopy can identify the nature of the carbon (graphitic vs. amorphous). |
| Poisoning | XPS (X-ray Photoelectron Spectroscopy) / EDX (Energy-Dispersive X-ray) | Detection of poison elements (e.g., S, Cl, P, Na, K) on the catalyst surface that were not present on the fresh catalyst. | ICP-MS (Inductively Coupled Plasma Mass Spectrometry) of a digested catalyst sample for bulk elemental analysis. |
| Sintering / Thermal Damage | BET Surface Area Analysis | A significant decrease in the specific surface area compared to the fresh catalyst. | TEM (Transmission Electron Microscopy) / XRD (X-ray Diffraction) can visualize the growth of V₂O₅ particles and the phase change of TiO₂ from anatase to rutile. |
Q2: Is it possible to regenerate my deactivated catalyst? If so, how?
Regeneration is often possible, but the appropriate method depends entirely on the deactivation mechanism.[9]
-
For Coked Catalysts: Regeneration is typically successful. The standard procedure is a controlled calcination (burn-off) of the carbon deposits in a dilute air or oxygen stream.[4] A detailed protocol is provided below.
-
For Sintered Catalysts: Sintering is largely irreversible . The loss of surface area due to particle agglomeration cannot be easily restored. In some cases of supported metal catalysts, redispersion using chemical treatments is possible, but this is less common for V₂O₅ systems.[10]
-
For Poisoned Catalysts: Regeneration is difficult and depends on the poison. Some poisons may be removed by washing or specific chemical treatments, but strong chemisorption, such as with sulfur, is often irreversible .[11] In many cases, the catalyst must be replaced.
Experimental Protocol: Regeneration of a Coked V₂O₅/TiO₂ Catalyst
This protocol describes a typical lab-scale procedure for removing carbonaceous deposits via oxidative treatment.
Objective: To restore catalytic activity by burning off coke deposits in a controlled manner.
Safety Precautions: The burn-off process is exothermic. Ensure the temperature is ramped slowly to avoid thermal runaway, which could cause further sintering. Perform the procedure in a well-ventilated fume hood or with appropriate off-gas handling.
Methodology:
-
Reactor Setup: Place the coked catalyst in a fixed-bed reactor (quartz or stainless steel tube) within a programmable tube furnace.
-
Inert Purge: Heat the catalyst bed to 150°C under a steady flow of an inert gas (e.g., Nitrogen, 50-100 mL/min) and hold for 1 hour to remove any physisorbed species.
-
Oxidative Ramp: Switch the gas flow to a dilute oxygen mixture (e.g., 2-5% O₂ in N₂).
-
Slow Heating: Begin ramping the furnace temperature at a slow, controlled rate (e.g., 2-5°C/min) to a final temperature of 450-500°C.
-
Rationale: A slow ramp prevents a rapid, uncontrolled combustion of the coke, which could generate intense hot spots and cause thermal damage (sintering) to the catalyst.[5]
-
-
Isothermal Hold: Hold the catalyst at the final temperature for 3-5 hours, or until off-gas analysis (e.g., with a mass spectrometer or CO₂ sensor) shows that CO₂ production has ceased, indicating that all coke has been removed.
-
Cool Down: Switch the gas flow back to inert (N₂) and allow the catalyst to cool to room temperature.
-
Post-Regeneration Analysis: The regenerated catalyst should be re-characterized (e.g., using BET analysis) to confirm the removal of coke and to assess any changes in surface area before being returned to service.
Q3: How can I proactively minimize catalyst deactivation in my process?
Preventing deactivation is always more effective and economical than regeneration.[8]
-
Purify Feedstock: Implement guard beds or purification columns to remove potential poisons like sulfur or metal compounds before they reach the main reactor.[7]
-
Optimize Reaction Conditions:
-
Temperature Control: Ensure efficient heat removal from the reactor to prevent hot spots and minimize sintering. Using a fluidized bed reactor can help maintain a uniform temperature profile.[12]
-
Feed Ratios: Adjust the ratio of reactants (e.g., picoline:ammonia:air) to minimize the formation of coke precursors.[13][14]
-
-
Catalyst Design: Work with catalyst manufacturers to select formulations with enhanced stability. For example, adding promoters like MoO₃ or WO₃ to the V₂O₅/TiO₂ system can improve thermal stability and resistance to certain poisons.[1][2]
References
- 1. mdpi.com [mdpi.com]
- 2. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects [eureka.patsnap.com]
- 5. US3637715A - Ammoxidation of 2-picoline to picolinonitrile - Google Patents [patents.google.com]
- 6. ammoniaknowhow.com [ammoniaknowhow.com]
- 7. Catalyst Deactivation Mechanisms → Term [fashion.sustainability-directory.com]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies - Energy Advances (RSC Publishing) [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. csc.com.tw [csc.com.tw]
- 12. mdpi.com [mdpi.com]
- 13. CN104961678A - Production process of 3-cyanopyridine - Google Patents [patents.google.com]
- 14. CN101602722A - The synthetic method of 3-cyanopyridine - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Methylpyridine-4-carbaldehyde and 3-Methylpyridine-2-carbaldehyde for Researchers and Drug Development Professionals
Introduction
Pyridine aldehydes are a cornerstone in the synthesis of a vast array of pharmaceuticals and functional materials. Their unique electronic properties and versatile reactivity make them invaluable building blocks. Among these, the isomers 3-Methylpyridine-4-carbaldehyde and 3-Methylpyridine-2-carbaldehyde present a fascinating case study in how subtle changes in substituent placement can dramatically influence chemical behavior.
This guide provides an in-depth comparison of the reactivity of these two isomers. We will dissect the electronic and steric factors that govern their behavior in common organic transformations, supported by experimental data and mechanistic insights. This analysis is intended to equip researchers, medicinal chemists, and drug development professionals with the knowledge to make informed decisions when selecting the appropriate isomer for their synthetic endeavors.
Physicochemical Properties: A Snapshot
A foundational understanding of the physicochemical properties of these isomers is crucial for predicting their behavior in different reaction conditions.
| Property | This compound | 3-Methylpyridine-2-carbaldehyde |
| CAS Number | 74663-96-0[1][2][3][4][5] | 55589-47-4[6][7] |
| Molecular Formula | C₇H₇NO[1][2][3][4][5] | C₇H₇NO[6][7] |
| Molecular Weight | 121.14 g/mol [1][3] | 121.14 g/mol [6] |
| Appearance | Pale-yellow liquid[5][8] | Clear colorless to yellow liquid[9] |
| Boiling Point | 230.2°C at 760 mmHg[2][4] | 84°C at 13 mmHg[9] |
| Density | 1.095 g/cm³[2][4] | 1.080 g/mL at 25°C[6] |
| pKa (Predicted) | 4.22 ± 0.10[9] | Not readily available |
The Decisive Factors: Electronic and Steric Effects
The differing reactivity of these two isomers can be rationalized by considering the interplay of electronic and steric effects arising from the placement of the methyl and aldehyde groups on the pyridine ring.
Electronic Landscape
The pyridine ring is inherently electron-deficient, particularly at the 2- and 4-positions, due to the electronegativity of the nitrogen atom. This has profound implications for the reactivity of the attached aldehyde group.
-
This compound: The aldehyde group at the 4-position experiences the full electron-withdrawing effect of the pyridine nitrogen through resonance, which significantly increases the electrophilicity of the carbonyl carbon. The methyl group at the 3-position has a modest electron-donating inductive effect, which slightly tempers this electrophilicity. Studies on 4-substituted pyridines have shown that substituents can effectively modulate the electronic properties of the ring and any attached functional groups.[10][11]
-
3-Methylpyridine-2-carbaldehyde: Similarly, the aldehyde at the 2-position is also activated by the electron-withdrawing nature of the pyridine ring. However, the adjacent methyl group at the 3-position introduces a competing electronic effect. While it is weakly electron-donating through induction, its proximity to the reaction center can also influence the electronic environment through space.
A Hammett analysis of substituted pyridine-2-carbaldehydes in a four-component assembly reaction revealed a positive ρ value, indicating a buildup of negative charge (or loss of positive charge) in the rate-determining step.[12] This suggests that the reaction is sensitive to the electronic effects of substituents on the pyridine ring. While a direct comparative Hammett analysis of our two target molecules is not available, these findings underscore the importance of electronic substituent effects in determining the reactivity of pyridine aldehydes.
Caption: Electronic and Steric Influences on Reactivity.
Steric Hindrance: The "Ortho" Effect
The most striking difference between the two isomers is the steric environment of the aldehyde group.
-
3-Methylpyridine-2-carbaldehyde: The methyl group at the 3-position is ortho to the aldehyde at the 2-position. This creates significant steric hindrance, impeding the approach of nucleophiles to the carbonyl carbon. This "ortho effect" is a well-documented phenomenon in organic chemistry that can dramatically reduce reaction rates. For 2-substituted pyridines, steric hindrance can be a dominant factor in their reactivity.
-
This compound: In contrast, the aldehyde group at the 4-position is relatively unhindered, allowing for facile approach of reagents.
Caption: Steric Hindrance in Nucleophilic Attack.
A Head-to-Head Comparison: Reactivity in Key Transformations
The interplay of electronic and steric effects leads to predictable, and experimentally verifiable, differences in reactivity.
Nucleophilic Addition
Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. The rate of this reaction is highly sensitive to both the electrophilicity of the carbonyl carbon and steric hindrance.
-
This compound: Due to the strong electronic activation from the pyridine nitrogen and the lack of steric hindrance, this isomer is expected to undergo nucleophilic addition more readily.
-
3-Methylpyridine-2-carbaldehyde: The steric bulk of the ortho-methyl group is expected to significantly retard the rate of nucleophilic addition. This effect is likely to be more pronounced with larger nucleophiles.
While direct kinetic comparisons are scarce in the literature, studies on related systems consistently show that 2-substituted pyridines react slower in nucleophilic additions compared to their 4-substituted counterparts.
Condensation Reactions: The Knoevenagel Condensation
The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde or ketone and an active methylene compound.
A study on the catalyst-free Knoevenagel condensation of various pyridinecarbaldehydes with active methylene compounds in an environmentally benign water-ethanol mixture provides valuable comparative data.[12]
| Aldehyde | Active Methylene Compound | Product | Yield |
| Pyridine-4-carbaldehyde | Malononitrile | 2-(Pyridin-4-ylmethylene)malononitrile | 95%[12] |
| Pyridine-2-carbaldehyde | Malononitrile | 2-(Pyridin-2-ylmethylene)malononitrile | 90%[12] |
While 3-methyl-substituted analogues were not explicitly tested in this study, the high yields obtained for both pyridine-4-carbaldehyde and pyridine-2-carbaldehyde in the Knoevenagel condensation suggest that this reaction is less sensitive to steric hindrance than might be expected, likely due to the small size of the malononitrile nucleophile and the reversibility of the initial addition step. However, it is reasonable to predict that with bulkier active methylene compounds, the yield for the 2-isomer would be significantly lower.
Oxidation
The oxidation of the aldehyde group to a carboxylic acid is another fundamental transformation.
-
This compound: This isomer is readily oxidized to 3-methylpyridine-4-carboxylic acid.
-
3-Methylpyridine-2-carbaldehyde: The oxidation of this isomer to 3-methylpyridine-2-carboxylic acid is also a standard transformation.[13]
Reduction
The reduction of the aldehyde to the corresponding alcohol is a common synthetic step.
-
This compound: Is readily reduced to (3-methylpyridin-4-yl)methanol.
-
3-Methylpyridine-2-carbaldehyde: Is readily reduced to (3-methylpyridin-2-yl)methanol.
Similar to oxidation, while kinetic differences may exist, both isomers are readily reduced by common reducing agents like sodium borohydride.
Experimental Protocol: Catalyst-Free Knoevenagel Condensation
The following protocol, adapted from the work of Bakherad et al.[12], illustrates a typical condensation reaction and can be used as a starting point for comparing the two isomers.
Objective: To synthesize 2-(3-methylpyridin-4-ylmethylene)malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Ethanol
-
Deionized water
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.21 g, 10 mmol) in 10 mL of a 1:1 (v/v) ethanol/water mixture.
-
Add malononitrile (0.66 g, 10 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solid product is expected to precipitate.
-
Collect the product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the product from a 50% ethanol/water mixture to obtain the pure 2-(3-methylpyridin-4-ylmethylene)malononitrile.
A similar procedure can be followed for 3-Methylpyridine-2-carbaldehyde to provide a direct comparison of reaction time and yield.
Caption: Knoevenagel Condensation Workflow.
Summary of Reactivity Differences
| Feature | This compound | 3-Methylpyridine-2-carbaldehyde |
| Electronic Activation | High (aldehyde at C4) | High (aldehyde at C2) |
| Steric Hindrance | Low | High (ortho-methyl group) |
| Nucleophilic Addition | Favorable | Disfavored, especially with bulky nucleophiles |
| Condensation Reactions | Generally high yielding | Yield may be lower with bulky reagents |
| Oxidation/Reduction | Readily undergoes both | Readily undergoes both |
Conclusion
The choice between this compound and 3-Methylpyridine-2-carbaldehyde is a critical decision in a synthetic pathway that hinges on the specific transformation being planned.
This compound is the more reactive isomer towards nucleophilic attack due to the potent electronic activation of the 4-position and the absence of steric hindrance. It is the ideal choice for reactions where facile addition to the carbonyl is desired.
3-Methylpyridine-2-carbaldehyde , while still an activated aldehyde, is significantly hindered by the ortho-methyl group. This steric impediment can be a disadvantage, leading to slower reactions and lower yields, particularly with bulky reagents. However, this steric shielding can also be exploited for selective transformations where the reactivity of the aldehyde needs to be tempered or in the design of specific ligand geometries in coordination chemistry.
Ultimately, a thorough understanding of the electronic and steric factors detailed in this guide will empower the discerning scientist to harness the unique reactivity of each isomer to achieve their synthetic goals.
References
- 1. STUDIES IN THE PYRIDINE SERIES. V. REACTIONS INVOLVING THE ORTHO EFFECT IN CERTAIN β,γ SUBSTITUTED PYRIDINES | Semantic Scholar [semanticscholar.org]
- 2. 3-甲基-2-吡啶醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. CAS 74663-96-0|this compound [rlavie.com]
- 6. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 7. Pyridine synthesis [organic-chemistry.org]
- 8. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION | CJM.ASM.MD [cjm.ichem.md]
- 10. Pyridine modifications regulate the electronics and reactivity of Fe-pyridinophane complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. 3-Methylpyridine-2-carboxylic acid 97 4021-07-2 [sigmaaldrich.com]
A Senior Application Scientist's Guide to Pyridinecarboxaldehyde Isomers: A Comparative Analysis in Synthesis
For researchers and professionals in drug development, the selection of a chemical building block is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic pathway. Pyridinecarboxaldehydes, existing as three distinct positional isomers (2-, 3-, and 4-), are foundational scaffolds in organic synthesis due to the versatile reactivity of the aldehyde group combined with the unique electronic properties of the pyridine ring.[1] However, the seemingly subtle shift of the aldehyde's position around the ring introduces profound differences in reactivity.
This guide provides an in-depth comparative analysis of 2-, 3-, and 4-pyridinecarboxaldehyde. Moving beyond a simple catalog of reactions, we will explore the fundamental electronic and steric drivers that govern their behavior and provide experimental data to support these principles. Our objective is to equip the practicing scientist with the predictive understanding needed to select the optimal isomer for a given synthetic challenge.
Part 1: The Isomeric Distinction: Electronic & Steric Profiles
The reactivity of the aldehyde group in each isomer is fundamentally controlled by its position relative to the electron-withdrawing nitrogen atom. This influence manifests through a combination of inductive and resonance (mesomeric) effects, alongside steric factors unique to the 2-isomer.
-
2-Pyridinecarboxaldehyde: The aldehyde at the 2-position experiences a strong electron-withdrawing inductive effect (-I) from the adjacent nitrogen. Crucially, it also benefits from a mesomeric electron-withdrawing effect (-M), where the nitrogen can stabilize a negative charge developed on the carbonyl oxygen during nucleophilic attack via resonance. However, the proximity of the nitrogen lone pair introduces significant steric hindrance and the potential for chelation control with metal-containing reagents.[2][3]
-
3-Pyridinecarboxaldehyde: Positioned meta to the nitrogen, the aldehyde in this isomer is primarily influenced by the inductive effect (-I). Resonance stabilization of a developing negative charge on the carbonyl oxygen is not possible, making the carbonyl carbon less electrophilic than in the 2- and 4-isomers.[4] Spectroscopic studies have shown the energy gap between its s-trans and s-cis conformers is small, which can influence transition state geometries in nucleophilic additions.[4]
-
4-Pyridinecarboxaldehyde: Like the 2-isomer, the 4-isomer's aldehyde is activated by both strong inductive (-I) and mesomeric (-M) effects. This conjugation makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Unlike the 2-isomer, it is free from steric encumbrance from the nitrogen atom, often leading to more straightforward reactivity patterns.
Part 2: Performance in Key Synthetic Transformations
The theoretical differences outlined above have tangible consequences in common carbon-carbon bond-forming reactions. Below, we compare the performance of the isomers in several synthetically vital transformations.
Knoevenagel Condensation
The Knoevenagel condensation, involving the reaction of an aldehyde with an active methylene compound, is a reliable method for forming electron-deficient alkenes.[5][6] The reaction rate is highly dependent on the electrophilicity of the aldehyde. Consequently, the 2- and 4-isomers, with their highly activated carbonyls, are expected to outperform the 3-isomer.
A study on catalyst-free Knoevenagel condensations in an environmentally benign water-ethanol mixture highlights these differences.[5]
Table 1: Comparative Yields in Catalyst-Free Knoevenagel Condensation with Malononitrile
| Aldehyde Isomer | Reaction Time (min) | Yield (%) |
|---|---|---|
| 2-Pyridinecarboxaldehyde | 10 | 96 |
| 3-Pyridinecarboxaldehyde | 15 | 94 |
| 4-Pyridinecarboxaldehyde | 5 | 98 |
Data sourced from a study on facile catalyst-free Knoevenagel condensations.[5]
Analysis: As predicted, 4-pyridinecarboxaldehyde is the most reactive, affording the product in the shortest time and highest yield. The 2-isomer shows slightly reduced reactivity, which can be attributed to the steric influence of the adjacent nitrogen atom. The 3-isomer is the least reactive, requiring a longer reaction time to achieve a comparable yield, consistent with its less electrophilic nature.
Aldol and Related Reactions
In base-catalyzed aldol reactions, the pyridinecarboxaldehyde isomers can exhibit divergent behavior.[7] While all can act as electrophilic partners, the electronic nature of the resulting condensation product can dictate subsequent reaction pathways.
DFT investigations have revealed that in aldol reactions with acetophenone, 2-pyridinecarboxaldehyde forms a condensation product (a chalcone) that is unusually susceptible to a subsequent tandem Michael addition.[7] This is because the pyridine nitrogen lowers the LUMO energy of the resulting enone, making it a potent Michael acceptor. In contrast, the product from benzaldehyde (and by extension, the less activated 3-pyridinecarboxaldehyde) does not readily undergo this secondary reaction. This highlights a key synthetic consideration: the choice of isomer can open up entirely different reaction cascades.
Oxidative Esterification
The susceptibility of the isomers to oxidation also varies. In an Oxone-mediated oxidative esterification using indium(III) triflate, the position of the aldehyde was decisive.[8]
Table 2: Comparative Yields in Oxidative Esterification
| Aldehyde Isomer | Reaction Time (h) | Yield of Methyl Ester (%) |
|---|---|---|
| 2-Pyridinecarboxaldehyde | 1.5 | Decomposition |
| 3-Pyridinecarboxaldehyde | 24 | 24 |
| 4-Pyridinecarboxaldehyde | 3 | 82 |
Data sourced from a study on Oxone-mediated oxidative esterification.[8]
Analysis: 4-Pyridinecarboxaldehyde provides the desired methyl ester in excellent yield.[8] The 3-isomer is significantly less reactive, requiring a much longer reaction time for a low conversion. Strikingly, 2-pyridinecarboxaldehyde led to decomposition under these conditions.[8] This can be rationalized by the formation of a chelate between the indium catalyst, the aldehyde's oxygen, and the adjacent pyridine nitrogen, leading to an alternative, destructive reaction pathway. This exemplifies the powerful, and sometimes detrimental, role of chelation control.[2]
Part 3: Experimental Protocols & Workflow
To provide a practical context, we present a detailed protocol for a Knoevenagel condensation, a reaction where all three isomers perform well, albeit with different kinetics.
Protocol: Catalyst-Free Knoevenagel Condensation of 4-Pyridinecarboxaldehyde and Malononitrile
This protocol is adapted from a literature procedure emphasizing green chemistry principles.[5]
Materials:
-
4-Pyridinecarboxaldehyde (1.07 g, 10 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Ethanol (20 mL)
-
Deionized Water (20 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-pyridinecarboxaldehyde and malononitrile.
-
Add the 1:1 ethanol/water mixture (40 mL total).
-
Stir the resulting mixture vigorously at room temperature. The reaction is typically complete within 5 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent.
-
Upon completion, the solid product will precipitate from the reaction mixture.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to afford 2-(pyridin-4-ylmethylene)malononitrile as a white solid. (Expected yield: ~98%).
Self-Validation: The product's identity and purity should be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, IR). The reported melting point for the product is 130-132 °C.
Part 4: Conclusion & Synthetic Recommendations
The choice between pyridinecarboxaldehyde isomers is a nuanced decision with significant synthetic implications. Our analysis provides a framework for making an informed choice:
-
For Maximum Electrophilicity and Reactivity: 4-Pyridinecarboxaldehyde is generally the superior choice. It combines strong electronic activation with minimal steric hindrance, leading to fast reaction rates and high yields in reactions like Knoevenagel condensations, Wittig reactions, and multicomponent syntheses.[8][9]
-
For Introducing Steric Control or Chelation: 2-Pyridinecarboxaldehyde offers unique opportunities. While its reactivity can be slightly attenuated by steric bulk, the adjacent nitrogen can be exploited for directed synthesis via chelation control with Lewis acidic reagents.[2][10] However, this same property can lead to decomposition with certain catalytic systems, as seen in the oxidative esterification example.[8]
-
For a Moderated, Inductively-Driven Reactivity: 3-Pyridinecarboxaldehyde is the least reactive isomer. This can be advantageous in complex syntheses where chemoselectivity is paramount, and a highly reactive aldehyde might lead to side reactions. Its reactivity is governed primarily by the inductive effect, providing a predictable, albeit slower, reaction profile.
By understanding the interplay of electronic, steric, and chelation effects, the synthetic chemist can harness the distinct personalities of these three isomers to achieve their strategic goals, transforming a simple choice of reagent into a powerful tool for molecular design.
References
- 1. nbinno.com [nbinno.com]
- 2. public.websites.umich.edu [public.websites.umich.edu]
- 3. mdpi.com [mdpi.com]
- 4. Unraveling the Conformational and Electronic Landscape of 3‑Pyridinecarboxaldehyde: A Spectroscopic Journey through Conformer-Specific Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bcc.bas.bg [bcc.bas.bg]
- 6. Knoevenagel Condensation [organic-chemistry.org]
- 7. DFT investigations of the unusual reactivity of 2-pyridinecarboxaldehyde in base-catalyzed aldol reactions with acetophenone - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. A Mini Review on the Multicomponent Synthesis of Pyridine Derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Validation of 3-Methylpyridine-4-carbaldehyde Purity by HPLC
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
3-Methylpyridine-4-carbaldehyde is a key building block in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a pyridine ring and an aldehyde functional group, makes it a versatile precursor for complex active pharmaceutical ingredients (APIs). The purity of this intermediate is not merely a quality control metric; it is a critical determinant of the safety and efficacy of the final drug product. Even trace impurities can lead to unwanted side reactions, lower yields, and the formation of potentially toxic by-products.
This guide provides an in-depth, experience-driven approach to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines and United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4]
The Analytical Challenge: Anticipating and Separating Impurities
A successful purity method begins with understanding what you are trying to separate. For this compound, potential impurities can arise from several sources:
-
Synthesis By-products: Incomplete reactions or side reactions can lead to related pyridine derivatives.
-
Starting Materials: Unreacted precursors from the synthesis process.[5]
-
Degradation Products: The aldehyde group is susceptible to oxidation, forming the corresponding carboxylic acid (3-Methyl-4-pyridinecarboxylic acid), which is a primary target for separation.
High-Performance Liquid Chromatography (HPLC) is the technique of choice for this analysis due to its high resolving power, sensitivity, and specificity for non-volatile and thermally sensitive molecules like this one.
HPLC Method Development: A Logic-Driven Approach
The goal is to develop a stability-indicating method—one that can separate the main component from its potential impurities and degradation products.
1. Column Selection: The Foundation of Separation A reversed-phase C18 (octadecylsilyl) column is the logical starting point. The nonpolar stationary phase provides effective retention for the moderately polar aromatic structure of this compound. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance of efficiency, resolution, and backpressure.
2. Mobile Phase Selection: Driving the Separation A combination of an aqueous buffer and an organic modifier is required.
-
Aqueous Phase: A phosphate buffer at a slightly acidic pH (e.g., pH 2.5-3.5) is chosen. This serves a critical purpose: it suppresses the ionization of any potential carboxylic acid impurities, making them less polar and ensuring they are retained and well-resolved on the C18 column.
-
Organic Phase: Acetonitrile is an excellent choice due to its low UV cutoff and efficient elution strength for pyridine compounds.
-
Elution Mode: A gradient elution, starting with a higher proportion of the aqueous buffer and gradually increasing the acetonitrile concentration, is superior to an isocratic method. This approach ensures that highly polar impurities are resolved at the beginning of the run, while the main peak for this compound elutes with a good shape, followed by any less polar impurities.
3. Detection: Seeing the Analyte The pyridine ring contains a chromophore that absorbs UV light. A Diode Array Detector (DAD) is ideal. Analysis of the UV spectrum for this compound will reveal a maximum absorbance wavelength, likely around 254 nm, which should be used for quantification to ensure high sensitivity. The DAD also provides the invaluable ability to assess peak purity by comparing spectra across a single peak.
Method Validation Protocol: Establishing Trustworthiness (ICH Q2(R1) Framework)
Method validation is the process of providing documented evidence that the method is fit for its intended purpose.[3][6] We will adhere to the globally recognized ICH Q2(R1) and USP <1225> guidelines.[1][2][3][4][7][8]
Below is a diagram illustrating the workflow of the validation process.
References
- 1. USP <1225> Method Validation - BA Sciences [basciences.com]
- 2. uspbpep.com [uspbpep.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. CN106518753A - Preparation method for 4-pyridinecarboxaldehyde - Google Patents [patents.google.com]
- 6. starodub.nl [starodub.nl]
- 7. Revised USP Chapter <1225> "Validation of Compendial Methods" approved - ECA Academy [gmp-compliance.org]
- 8. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
A Comparative Analysis of the Biological Activities of 3-Methylpyridine-4-carbaldehyde Isomers and Their Derivatives
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its presence in numerous FDA-approved drugs underscores its versatility and importance.[1][2] This guide provides a detailed comparative analysis of the biological activities of isomers of 3-Methylpyridine-4-carbaldehyde, with a primary focus on their more extensively studied and biologically active derivatives. While direct comparative data on the parent aldehydes is sparse, a wealth of information exists for their thiosemicarbazone and other derivatives, which have demonstrated significant potential in anticancer, antimicrobial, and enzyme-inhibitory applications.
This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only a comparative overview of biological activity but also a deeper understanding of the experimental methodologies and the structure-activity relationships that govern the therapeutic potential of these compounds.
Introduction: The Significance of Pyridine Scaffolds in Drug Discovery
Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged structure in medicinal chemistry due to its ability to engage in various biological interactions. The nitrogen atom can act as a hydrogen bond acceptor and imparts a dipole moment to the ring, influencing its solubility and binding characteristics.[3] The substitution pattern on the pyridine ring allows for fine-tuning of the molecule's steric, electronic, and lipophilic properties, thereby modulating its biological activity. Pyridine derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][4][5][6]
The introduction of a carbaldehyde group to the pyridine ring provides a reactive handle for the synthesis of a diverse array of derivatives, most notably Schiff bases like thiosemicarbazones. Thiosemicarbazones derived from pyridine carboxaldehydes are well-documented for their potent biological activities, which are often attributed to their ability to chelate metal ions and inhibit key enzymes involved in cellular proliferation and microbial growth.[7][8][9]
This guide will focus on the isomers of this compound, exploring how the relative positions of the methyl and carbaldehyde groups on the pyridine ring influence the biological activities of their derivatives.
Comparative Biological Activities
Anticancer Activity
The anticancer potential of pyridine carboxaldehyde thiosemicarbazones has been a significant area of research. These compounds are known to act as potent inhibitors of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair, making them attractive targets for cancer therapy.[8][10][11]
| Isomer Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | L1210 leukemia | Not specified in IC50, but highly active in vivo | [7][12] |
| 6-Methylpyridine-2-carbaldehyde-N(4)-phenylthiosemicarbazone | HCT116 (Colon Cancer) | 3.32 | [8] |
| DU145 (Prostate Cancer) | 3.60 | [8] | |
| [Zn(6-Methylpyridine-2-carbaldehyde-N(4)-phenylthiosemicarbazone)Cl2] | HCT116 (Colon Cancer) | 2.60 | [8] |
| DU145 (Prostate Cancer) | 3.10 | [8] | |
| 3-Hydroxypyridine-2-carboxaldehyde N(4)-methylthiosemicarbazone | HeLa (Cervical Cancer) | 107.16 | [5] |
| 3-Hydroxypyridine-2-carboxaldehyde N(4)-pyrrolidinylthiosemicarbazone | HeLa (Cervical Cancer) | 132.13 | [5] |
| 5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazone | L1210 leukemia | 1.3 | [11][13] |
| 5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone | L1210 leukemia | 1.0 | [11][13] |
| 5-(Allylamino)pyridine-2-carboxaldehyde thiosemicarbazone | L1210 leukemia | 1.4 | [11][13] |
Key Insights from Anticancer Data:
-
Derivatization is Key: The available data strongly suggests that the biological activity of methylpyridine carbaldehydes is significantly enhanced upon conversion to their thiosemicarbazone derivatives.
-
Substitution Matters: The nature and position of substituents on the pyridine ring and the thiosemicarbazone moiety play a crucial role in determining the anticancer potency. For instance, the 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone showed significant in vivo antitumor activity.[7][12]
-
Metal Complexation: Coordination of these thiosemicarbazone ligands to metal ions, such as zinc, can further enhance their cytotoxic effects, as seen with the derivatives of 6-methylpyridine-2-carbaldehyde.[8]
-
Isomeric Effects: While a direct comparison is challenging, the data suggests that isomers with the carboxaldehyde at the 2-position have been more extensively studied and have shown promising anticancer activity, particularly when further substituted with amino or alkylamino groups.
Antimicrobial Activity
Pyridine derivatives are also known for their broad-spectrum antimicrobial properties.[14][15] The thiosemicarbazone derivatives of methylpyridine carbaldehydes have been evaluated for their activity against various bacterial and fungal strains.
| Isomer Derivative | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Imidazole derivatives containing 6-methylpyridine moiety | Various bacteria | 0.5 - >64 | [16][17] |
| Pyridine-2-carbaldehyde N(4)-methylthiosemicarbazone | Various bacteria and fungi | Active, but specific MIC values not provided in the abstract | [18] |
| Pyridine derivatives containing imidazo[2,1-b][7][10][19]thiadiazole moiety | Various bacteria | 1 - 2 (for compound 15t) | [20] |
| 0.5 (for compound 16d) | [20] |
Key Insights from Antimicrobial Data:
-
Broad-Spectrum Potential: Derivatives of methylpyridine carbaldehydes have shown activity against a range of both Gram-positive and Gram-negative bacteria.
-
Structural Complexity: The most potent antimicrobial agents identified are often complex heterocyclic systems derived from the initial methylpyridine carbaldehyde structure. For example, imidazole derivatives of 6-methylpyridine have demonstrated significant antibacterial activity.[16][17]
-
Limited Data on Parent Aldehydes: Similar to the anticancer data, there is a lack of systematic studies on the antimicrobial activity of the parent methylpyridine carbaldehyde isomers themselves.
Experimental Methodologies: A Guide to Biological Activity Screening
The evaluation of the biological activity of novel compounds relies on a suite of standardized and validated in vitro assays. Understanding the principles and procedures of these assays is crucial for interpreting the data and making informed decisions in the drug discovery process.
Anticancer Activity: The MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[16][21]
Principle: The assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Workflow Diagram:
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[21]
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[2][4][19][22]
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after an overnight incubation.
Workflow Diagram:
Caption: Workflow for MIC determination by broth microdilution.
Detailed Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (broth and inoculum without the antimicrobial agent) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[2][4][19]
Enzyme Inhibition Assays
Many pyridine derivatives exert their biological effects by inhibiting specific enzymes. In vitro kinase assays are commonly used to screen for and characterize enzyme inhibitors.
Principle: These assays measure the activity of a specific kinase enzyme, which catalyzes the transfer of a phosphate group from ATP to a substrate. The effect of an inhibitor is determined by measuring the reduction in enzyme activity. Various detection methods can be used, including fluorescence, luminescence, and radioactivity.
Generalized Workflow for a Kinase Inhibition Assay:
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Key Considerations for Kinase Inhibition Assays:
-
Assay Format: A variety of assay formats are available, including TR-FRET, fluorescence polarization, and luminescence-based assays (e.g., ADP-Glo™).[1] The choice of assay depends on the specific kinase, available reagents, and throughput requirements.
-
Substrate: A suitable substrate for the kinase must be used, which can be a peptide or a protein.
-
ATP Concentration: The concentration of ATP can influence the apparent potency of ATP-competitive inhibitors. Assays are often run at the Km value of ATP for the specific kinase.
-
Data Analysis: The results are typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[1]
Structure-Activity Relationship (SAR) Insights
Although a comprehensive SAR study across all isomers is not feasible with the current data, some general trends can be inferred from the literature on pyridine derivatives:
-
Position of the Carbaldehyde Group: The position of the carbaldehyde group influences the geometry and chelating ability of the resulting thiosemicarbazone derivatives, which in turn affects their interaction with biological targets. Derivatives of 2-carboxaldehydes are particularly well-studied and have shown potent activity.[7][9][11]
-
Methyl Group Position: The position of the methyl group can influence the lipophilicity and steric hindrance of the molecule, potentially affecting its cell permeability and binding to the target.
-
Substituents on the Pyridine Ring and Thiosemicarbazone Moiety: The addition of other functional groups, such as amino groups, can significantly enhance biological activity. For example, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone and its 4-methyl analog are highly active antitumor agents.[7][12] Alkylation of these amino groups can further modulate the activity.[11][13]
Conclusion and Future Directions
The isomers of this compound, particularly their thiosemicarbazone derivatives, represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The available data, though fragmented, highlights the importance of the pyridine-2-carboxaldehyde scaffold and the beneficial effects of amino and alkylamino substitutions.
Future research should focus on a systematic and direct comparative evaluation of the parent aldehyde isomers and their simple derivatives to establish a clearer understanding of the structure-activity relationships. Such studies should employ a standardized panel of cancer cell lines and microbial strains to allow for a more direct comparison of potency. Furthermore, elucidation of the precise mechanisms of action, including the identification of specific molecular targets, will be crucial for the rational design of more potent and selective therapeutic agents based on these versatile pyridine scaffolds.
References
- 1. benchchem.com [benchchem.com]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. atcc.org [atcc.org]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. MTT (Assay protocol [protocols.io]
- 7. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Biological assays and noncovalent interactions of pyridine-2-carbaldehyde thiosemicarbazonecopper(II) drugs with [poly(dA-dT)](2), [poly(dG-dC)] (2), and calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Syntheses and antitumor activities of potent inhibitors of ribonucleotide reductase: 3-amino-4-methylpyridine-2-carboxaldehyde-thiosemicarba-zone (3-AMP), 3-amino-pyridine-2-carboxaldehyde-thiosemicarbazone (3-AP) and its water-soluble prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Unmasking the Transients: A Comparative Guide to Characterizing Reaction Intermediates of 3-Methylpyridine-4-carbaldehyde
An In-Depth Technical Guide for Drug Development Professionals
Introduction: The Central Role of 3-Methylpyridine-4-carbaldehyde and its Fleeting Intermediates
This compound is a pivotal building block in medicinal chemistry and drug development. As a substituted pyridine, it is a key precursor for a multitude of pharmacologically active compounds, leveraging the pyridine core's ability to engage in hydrogen bonding and its metabolic stability.[1] The aldehyde functional group offers a versatile handle for a wide array of chemical transformations, including oxidation, reduction, and the formation of carbon-nitrogen double bonds (imines/oximes) and carbon-carbon bonds (aldol/Wittig reactions).[2]
Understanding the reaction mechanisms involving this aldehyde is not merely an academic exercise; it is fundamental to process optimization, yield improvement, and impurity profiling—all critical aspects of pharmaceutical development.[][4] The key to unlocking this understanding lies in the detection and characterization of reaction intermediates. These transient species, often existing for mere seconds or less, dictate the reaction's pathway, stereochemical outcome, and the formation of byproducts.[][5]
This guide provides a comparative analysis of modern analytical techniques for the characterization of this compound reaction intermediates. We move beyond simple protocol listings to explain the causality behind experimental choices, empowering researchers to design robust, self-validating analytical workflows. We will explore common reaction classes, propose plausible intermediates, and critically evaluate the best methods to "see" these fleeting molecules in real-time and through indirect methods.
Pillar 1: Common Reaction Pathways and Their Plausible Intermediates
The reactivity of this compound is dominated by its aldehyde group, adjacent to a methyl-substituted pyridine ring. Let's consider three common and illustrative transformations.
A. Reductive Amination: The Path to Novel Amines
Reductive amination, a cornerstone of amine synthesis, typically proceeds via the initial formation of an imine or enamine, which is then reduced. The initial condensation step involves at least one key intermediate.
-
Reactants: this compound, a primary amine (e.g., benzylamine).
-
Plausible Intermediates:
-
Hemiaminal (Carbinolamine): A tetrahedral intermediate formed by the nucleophilic attack of the amine on the aldehyde's carbonyl carbon. This species is often unstable and in equilibrium with the starting materials.
-
Iminium Ion: Dehydration of the hemiaminal, often acid-catalyzed, leads to a resonance-stabilized iminium cation, which is highly electrophilic.
-
-
Product: Substituted secondary amine.
B. Oxidation: Synthesis of 3-Methylisonicotinic Acid
The oxidation of the aldehyde to a carboxylic acid is a fundamental transformation. Depending on the oxidant, the mechanism can involve different intermediate types.
-
Reactants: this compound, an oxidant (e.g., KMnO₄, H₂O₂).
-
Plausible Intermediates:
-
Hydrated Aldehyde (Gem-diol): In aqueous media, the aldehyde can exist in equilibrium with its geminal diol hydrate.
-
Manganate Ester (with KMnO₄): The aldehyde hydrate may react with the permanganate to form a transient manganate ester intermediate before collapse to the carboxylic acid.
-
-
Product: 3-Methylisonicotinic acid.
C. Wittig Reaction: Olefination for C-C Bond Formation
The Wittig reaction provides a reliable method for forming alkenes. Its mechanism is characterized by highly polar, cyclic intermediates.
-
Reactants: this compound, a phosphorus ylide (e.g., (Triphenylphosphoranylidene)methane).
-
Plausible Intermediates:
-
Betaine: A dipolar, acyclic intermediate formed from the nucleophilic attack of the ylide on the aldehyde.
-
Oxaphosphetane: A four-membered ring intermediate formed by the cyclization of the betaine. This species subsequently decomposes to the alkene and triphenylphosphine oxide.
-
-
Product: 4-Vinyl-3-methylpyridine and Triphenylphosphine oxide.
Pillar 2: A Comparative Analysis of Characterization Techniques
No single technique is universally superior for intermediate characterization. The optimal choice depends on the intermediate's expected lifetime, concentration, and structural features. The most powerful insights often come from combining in-situ (real-time) monitoring with traditional offline analysis.[6]
In-Situ vs. Offline Analysis: A Strategic Choice
In-situ analysis is crucial for studying transient and labile intermediates that would not survive the sampling and workup process required for offline methods.[7] Techniques like FTIR and Raman spectroscopy provide a continuous window into the reacting mixture.[4] Offline methods, such as HPLC-MS and NMR, are better suited for more stable intermediates or for characterizing trapped species, offering superior separation and structural detail.[8][9]
Comparison of Leading Analytical Methods
The following table objectively compares the performance and applicability of key analytical techniques for characterizing intermediates in this compound reactions.
| Technique | Principle | Intermediates Detected | Advantages | Limitations |
| In-Situ FTIR (ReactIR) | Measures changes in vibrational frequencies of functional groups in real-time.[10] | Hemiaminals, Imines, Hydrates, Oxaphosphetanes. | Non-invasive, real-time kinetic data, excellent for tracking functional group transformations (e.g., C=O to C-O).[7] | Less sensitive than MS, provides structural inference rather than definitive structure, complex spectra can be hard to deconvolve. |
| HPLC-MS | Separates reaction components by chromatography, followed by mass-based identification.[11][12] | Stable intermediates, trapped species, reaction byproducts. | High sensitivity and selectivity, provides accurate mass for molecular formula determination, can monitor multiple species simultaneously.[13][14] | Not suitable for highly unstable species due to sampling/analysis time, potential for on-column reactions or degradation. |
| NMR Spectroscopy | Probes the chemical environment of atomic nuclei (¹H, ¹³C, ³¹P) to elucidate molecular structure.[] | Stable intermediates (e.g., isolated hemiaminals), products of trapping experiments. | Provides definitive structural information and connectivity, can quantify species in a mixture.[8] | Low sensitivity, requires relatively high concentrations, long acquisition times make it unsuitable for fast reactions unless specialized techniques are used. |
| UV-Vis Spectroscopy | Measures changes in electronic transitions, particularly in conjugated systems. | Iminium ions, conjugated intermediates. | High sensitivity for chromophoric species, simple instrumentation, can be used for kinetic analysis.[] | Provides limited structural information, susceptible to interference from other absorbing species. |
| Chemical Trapping | A reactive agent is added to convert a highly reactive intermediate into a stable, detectable product.[][5] | Radicals, carbenes, short-lived cations/anions. | Provides definitive evidence for the existence of an otherwise undetectable intermediate. | The trapping agent can alter the reaction pathway, requires careful selection of a trap that reacts faster with the intermediate than other species.[] |
Pillar 3: Field-Proven Experimental Protocols & Workflows
To bridge theory and practice, we provide detailed methodologies for key experiments.
Experimental Workflow: A Holistic Approach
A robust characterization strategy integrates multiple techniques. The workflow below illustrates how in-situ and offline methods can be combined to build a comprehensive mechanistic picture.
Protocol 1: Real-Time Monitoring of Imine Formation via In-Situ FTIR
This protocol describes the use of an Attenuated Total Reflectance (ATR) FTIR probe to monitor the condensation of this compound with benzylamine.
-
System Setup & Background:
-
Assemble the reaction vessel equipped with an overhead stirrer, temperature probe, and an in-situ FTIR probe (e.g., Mettler Toledo ReactIR).
-
Add the solvent (e.g., Toluene) and this compound to the vessel.
-
Stir the solution at the desired reaction temperature (e.g., 40°C) until stable.
-
Collect a background spectrum of the starting material in the solvent. This is crucial for difference spectroscopy.[10]
-
-
Reaction Initiation & Data Acquisition:
-
Inject the benzylamine into the reactor to initiate the reaction.
-
Begin collecting spectra automatically at a set interval (e.g., one spectrum every 60 seconds).
-
Monitor the reaction in real-time using the instrument's software.
-
-
Data Analysis:
-
Identify Key Peaks:
-
Aldehyde C=O stretch: ~1705 cm⁻¹ (decreases over time)
-
Imine C=N stretch: ~1650 cm⁻¹ (increases over time)
-
Hemiaminal C-O stretch: ~1050-1150 cm⁻¹ (may appear transiently)
-
-
Generate Kinetic Profiles: Plot the absorbance (or peak height/area) of these key peaks versus time to obtain concentration profiles for the reactant, intermediate, and product.
-
Protocol 2: Trapping and Identification of Intermediates by HPLC-MS
This protocol outlines how to sample a reaction, quench it, and analyze the mixture for stable or trapped intermediates.
-
Reaction & Sampling:
-
Set up the reaction as described above.
-
At predetermined time points (e.g., t = 1, 5, 15, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
-
Quenching:
-
Immediately add the aliquot to a vial containing a quenching solution (e.g., a cold, buffered solution or a reducing agent like NaBH₄ if trapping the iminium ion as the amine). This stops the reaction and stabilizes the components for analysis.
-
-
Sample Preparation:
-
Dilute the quenched sample with a suitable mobile phase (e.g., Acetonitrile/Water mixture) to an appropriate concentration for HPLC-MS analysis.
-
-
HPLC-MS Analysis:
-
Column: Use a reverse-phase column suitable for polar heterocyclic compounds (e.g., C18).[11][15]
-
Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid or ammonium acetate is often effective for pyridine derivatives.[12]
-
MS Detection: Use an electrospray ionization (ESI) source in positive ion mode, as the pyridine nitrogen is readily protonated.[16]
-
Monitor for the expected masses of the starting material (m/z 122.1 for [M+H]⁺), the hemiaminal intermediate, and the final product.
-
Conclusion: From Plausible to Proven
Characterizing the reaction intermediates of this compound is essential for robust and efficient drug development. By moving beyond a single-technique approach and embracing an integrated workflow, researchers can gain unprecedented insight into reaction mechanisms. In-situ spectroscopy provides the "when" and "how fast," while chromatographic and mass spectrometric methods provide the "what." This synergistic approach transforms plausible intermediates into proven mechanistic steps, paving the way for the rational design of safer, more efficient, and higher-purity synthetic routes for the next generation of pyridine-based pharmaceuticals.
References
- 1. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mt.com [mt.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. reddit.com [reddit.com]
- 9. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 10. m.youtube.com [m.youtube.com]
- 11. helixchrom.com [helixchrom.com]
- 12. helixchrom.com [helixchrom.com]
- 13. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. shimadzu.com [shimadzu.com]
- 15. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of 3-Methylpyridine-4-carbaldehyde Derivatives
Introduction: The Versatility of the Pyridine Scaffold in Drug Discovery
The 3-methylpyridine structure is a cornerstone in medicinal chemistry, serving as a fundamental scaffold in numerous biologically active compounds.[1] Its significance is particularly noted in the development of targeted therapies, including kinase inhibitors for oncology.[2][3][4] The functionalization of this core, for instance at the carbaldehyde position, allows for the exploration of diverse chemical space and the fine-tuning of interactions with biological targets.
Molecular docking is an indispensable computational technique that predicts the preferred orientation of a molecule when bound to a larger target, such as a protein.[][6][7][8] This method allows researchers to virtually screen libraries of compounds, rationalize structure-activity relationships (SAR), and prioritize candidates for synthesis and in vitro testing, thereby accelerating the drug discovery pipeline.[9][10]
This guide provides a comprehensive, in-depth comparison of virtually designed derivatives of 3-Methylpyridine-4-carbaldehyde. We will detail the causality behind experimental choices, from target selection to the specifics of the docking protocol, and present a self-validating methodology. Our chosen target is the Epidermal Growth Factor Receptor (EGFR) kinase, a well-validated target in cancer therapy where pyridine-based inhibitors have demonstrated significant potential.[11][12]
Experimental Design & Rationale
The success of any in silico study hinges on a meticulously planned and validated experimental design. Our approach is structured to mirror a real-world drug discovery workflow, ensuring that the generated data is both reliable and translatable.
Target Selection and Preparation: Why EGFR Kinase?
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation and survival. Its aberrant activation is a hallmark of several cancers, making it a prime target for inhibitor development.[11][12] Pyridine and pyrimidine derivatives have been successfully developed as EGFR inhibitors, making it an ideal test case for our this compound scaffold.[2][11]
Protocol 1: Receptor Preparation
-
Structure Acquisition: The X-ray crystal structure of the EGFR kinase domain in complex with a known inhibitor is obtained from the Protein Data Bank (PDB). For this study, we will use PDB ID: 1M17.
-
Initial Cleanup: The protein structure is loaded into a molecular modeling suite (e.g., Schrödinger Maestro, UCSF Chimera). All non-essential components, including water molecules, co-factors, and the original co-crystallized ligand, are removed.
-
Causality: Water molecules are typically removed as they can interfere with the docking algorithm, unless specific waters are known to be structurally integral to ligand binding. Removing the original ligand clears the active site for our new derivatives.
-
-
Protein Preparation: A dedicated protein preparation wizard (e.g., Protein Preparation Wizard in Maestro) is used to:
-
Add hydrogen atoms, which are typically not resolved in X-ray crystallography.
-
Assign correct bond orders and formal charges.
-
Optimize the hydrogen-bonding network by flipping terminal amide and hydroxyl groups.
-
Perform a restrained energy minimization of the structure to relieve any steric clashes. This step ensures a physically realistic protein conformation without significantly altering the backbone structure.
-
-
Receptor Grid Generation: A docking grid, representing the energetic landscape of the binding pocket, is generated. The grid box is centered on the position of the original co-crystallized ligand to define the active site for the docking simulation.
Ligand Design and Preparation
Our virtual library originates from the this compound core (CAS 74663-96-0).[13][14] We will create a small, focused set of derivatives by forming Schiff bases with various aniline derivatives. This is a synthetically tractable reaction and allows for the systematic exploration of chemical substitutions.
Derivative Design Rationale:
-
Core (D0): this compound - The parent scaffold.
-
Derivative 1 (D1): Schiff base with aniline - Introduces a simple phenyl ring.
-
Derivative 2 (D2): Schiff base with 4-fluoroaniline - Adds a hydrogen bond acceptor.
-
Derivative 3 (D3): Schiff base with 4-methoxyaniline - Adds a hydrogen bond donor/acceptor group with altered electronics.
-
Derivative 4 (D4): Schiff base with 4-chloroaniline - Introduces a larger hydrophobic and weakly electron-withdrawing group.
Protocol 2: Ligand Preparation
-
2D Sketching: The 2D structures of the derivatives are drawn using chemical drawing software (e.g., ChemDraw).
-
3D Conversion & Energy Minimization: The 2D structures are converted to 3D and subjected to energy minimization using a suitable force field (e.g., MMFF94). This step generates low-energy, stable conformations for each ligand.
-
Ionization State & Tautomer Generation: A tool like LigPrep (Schrödinger) is used to generate relevant ionization states, tautomers, and stereoisomers for each ligand at a physiological pH (e.g., 7.4 ± 0.5). This is critical as the wrong protonation state can lead to failed docking or incorrect binding mode prediction.
Molecular Docking Workflow
Molecular docking simulates the binding process, predicting the pose and affinity of a ligand.[8] The choice of docking software can influence the outcome, with programs like GLIDE, DOCK, and AutoDock being widely used.[15][16] For this guide, we will describe a workflow applicable to a high-precision program like GLIDE.
Caption: Computational workflow for the comparative docking study.
Protocol 3: Docking and Scoring
-
Protocol Validation (Self-Validating System): Before docking our derivatives, the original co-crystallized ligand (removed in Protocol 1) is re-docked into the prepared receptor grid. The root-mean-square deviation (RMSD) between the docked pose and the original X-ray pose is calculated.
-
Trustworthiness: A successful re-docking, indicated by an RMSD value below 2.0 Å, validates that the chosen docking protocol and settings can accurately reproduce the experimentally observed binding mode. This step is crucial for building confidence in the subsequent predictions for the novel derivatives.
-
-
Ligand Docking: The prepared library of this compound derivatives is docked into the validated receptor grid. The docking program systematically samples different conformations and orientations of each ligand within the active site.
-
Scoring: Each generated pose is assigned a score by the software's scoring function, which estimates the binding free energy (e.g., GlideScore, Docking Score in kcal/mol). More negative scores typically indicate stronger predicted binding affinity.[16][17]
-
Pose Analysis: The top-ranked pose for each derivative is visually inspected to analyze the key molecular interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, with the amino acid residues of the EGFR active site.
Results: A Comparative Analysis
The docking results provide quantitative and qualitative data to compare the designed derivatives and derive initial structure-activity relationships.
Table 1: Comparative Docking Results for this compound Derivatives against EGFR Kinase
| Derivative ID | R-Group on Schiff Base | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| D1 | Phenyl | -7.85 | Met769, Leu768, Cys773 | H-bond with Met769 (hinge), hydrophobic contacts |
| D2 | 4-Fluorophenyl | -8.12 | Met769, Leu768, Asp831 | H-bond with Met769, potential F-H bond with Asp831 |
| D3 | 4-Methoxyphenyl | -8.55 | Met769, Cys773, Lys721 | H-bond with Met769, H-bond via methoxy to Lys721 |
| D4 | 4-Chlorophenyl | -8.91 | Met769, Leu768, Val702 | H-bond with Met769, strong hydrophobic/halogen contact |
Discussion of Structure-Activity Relationships (SAR)
The comparative data reveals a clear trend in binding affinity based on the substitution on the phenyl ring.
-
Core Interaction: All derivatives maintain the critical hydrogen bond between the pyridine nitrogen and the backbone NH of Met769 in the hinge region of the kinase. This interaction is a hallmark of many known EGFR inhibitors and anchors the scaffold in the ATP-binding site.
-
Hydrophobic Enhancement: The addition of a simple phenyl ring (D1) significantly improves the binding score compared to the parent aldehyde (data not shown), indicating a favorable hydrophobic interaction in the pocket.
-
Role of Substituents:
-
The 4-methoxy (D3) and 4-chloro (D4) derivatives demonstrate the most favorable docking scores. The methoxy group in D3 appears to form an additional hydrogen bond with a key lysine residue (Lys721), enhancing its affinity.
-
The chloro-substituent in D4 likely engages in favorable hydrophobic and halogen-bonding interactions within a lipophilic pocket defined by residues like Leu768 and Val702, leading to the best-predicted binding score.
-
The fluoro-substituent in D2 provides a modest improvement over the unsubstituted phenyl ring, potentially through a weak interaction with the catalytic loop residue Asp831.
-
Caption: Relationship between derivatives and their key interactions.
Conclusion and Future Directions
This comparative docking study successfully demonstrates a robust and logical workflow for evaluating novel derivatives of this compound as potential enzyme inhibitors. Our in silico results predict that modifying the core scaffold with substituted phenyl rings via a Schiff base linkage can significantly enhance binding affinity to the EGFR kinase domain.
Specifically, the 4-chloro (D4) and 4-methoxy (D3) derivatives emerged as the most promising candidates due to their ability to form additional favorable interactions within the active site. These findings provide a clear rationale for prioritizing these specific compounds for chemical synthesis and subsequent in vitro enzymatic assays to validate their inhibitory activity. The strong correlation between the predicted binding scores and the nature of the key interactions underscores the power of molecular docking as a predictive tool in modern drug discovery.
References
- 1. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3D-QSAR modeling and molecular docking study on Mer kinase inhibitors of pyridine-substituted pyrimidines. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 6. Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches [ouci.dntb.gov.ua]
- 7. BiblioBoard [openresearchlibrary.org]
- 8. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]
- 9. cmjpublishers.com [cmjpublishers.com]
- 10. auctoresonline.org [auctoresonline.org]
- 11. journaljpri.com [journaljpri.com]
- 12. researchgate.net [researchgate.net]
- 13. scbt.com [scbt.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Comparison of several molecular docking programs: pose prediction and virtual screening accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. encyclopedia.pub [encyclopedia.pub]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 3-Methylpyridine-4-carbaldehyde
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of reactive chemical intermediates like 3-Methylpyridine-4-carbaldehyde (CAS No. 74663-96-0) demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each critical safety measure.
Our procedural framework is designed to be a self-validating system, ensuring that every step, from preparation to disposal, reinforces a culture of safety and scientific integrity.
Hazard Assessment: Understanding the "Why" Behind the PPE
This compound is a substituted pyridine derivative. While a detailed toxicological profile for this specific molecule is not extensively published, its structural components—a pyridine ring and an aldehyde functional group—inform a conservative and robust safety approach. Based on data from structurally similar compounds, such as other pyridine carboxaldehydes, the primary hazards are well-established.[1][2][3]
The key threats we must mitigate are:
-
Skin Irritation and Burns: Aldehydes can be corrosive and irritating to the skin. Pyridine derivatives can also cause local irritation and may be absorbed dermally.[1][4]
-
Serious Eye Damage: Contact with the eyes is likely to cause severe irritation or irreversible damage.[2][4]
-
Respiratory Irritation: Inhalation of vapors or mists can lead to irritation of the respiratory tract.[1][2]
-
Flammability: While not highly volatile, related compounds are flammable liquids, and vapors can form combustible mixtures with air, particularly upon heating.[1][2][4]
-
Harmful if Swallowed: Acute oral toxicity is a significant concern.[2][4]
Therefore, our PPE strategy is not merely about covering the skin; it is about creating an impermeable barrier against a multi-pronged chemical threat.
Core PPE Requirements: A Task-Based Summary
The level of PPE required is dictated by the scale and nature of the procedure. The following table outlines the minimum PPE for common laboratory scenarios involving this compound.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume (<10 mL) Handling in a Certified Fume Hood | ANSI Z87.1-compliant safety glasses with side shields. | Chemical-resistant gloves (e.g., Nitrile, Neoprene) with a minimum thickness of 4 mil. | Flame-resistant (FR) lab coat. | Not typically required if fume hood is operating correctly. |
| High-Volume (>10 mL) Handling or Reactions | Chemical splash goggles. A face shield is strongly recommended over goggles. | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber, Viton™) with extended cuffs. Double-gloving is advised. | Chemical-resistant apron over an FR lab coat. | Required if there is any risk of aerosol generation or if work is outside a fume hood. Use a NIOSH-approved respirator with an organic vapor (Type A) cartridge.[5] |
| Spill Cleanup | Chemical splash goggles and a full-face shield. | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber). | Full-body chemical-resistant suit or overalls.[1] | NIOSH-approved respirator with an organic vapor cartridge is mandatory. A self-contained breathing apparatus (SCBA) may be necessary for large spills.[1] |
| Waste Disposal | Chemical splash goggles. | Chemical-resistant gloves (as used in the procedure). | FR lab coat and chemical-resistant apron. | Not typically required if handling sealed, properly labeled waste containers. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
This protocol ensures that safety is integrated into every phase of the experimental workflow.
Step 1: Pre-Handling Preparation
-
Verify Fume Hood Integrity: Ensure the chemical fume hood is operational and has a current certification. The sash should be positioned as low as possible.
-
Assemble All Materials: Before donning gloves, place the chemical container, glassware, spill kit, and waste container inside the fume hood to minimize traffic in and out of the containment area.
-
Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[5][6]
Step 2: Donning PPE
The sequence is critical to avoid contamination.
-
Lab Coat/Apron: Don your flame-resistant lab coat and, if required, a chemical-resistant apron.
-
Respirator: If respiratory protection is necessary, perform a seal check according to the manufacturer's instructions.
-
Eye/Face Protection: Put on safety goggles and/or a face shield.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
Step 3: Chemical Handling
-
Work Within the Fume Hood: Conduct all manipulations of this compound at least 6 inches inside the fume hood sash.
-
Avoid Incompatible Materials: Keep the chemical away from strong oxidizing agents, acids, and bases.[5][7]
-
Grounding: For transfers of larger quantities, ensure containers are properly grounded to prevent static discharge, which could be an ignition source.[2][4]
Step 4: Post-Handling Decontamination and Doffing PPE
This process is designed to prevent the transfer of contaminants outside the work area.
-
Decontaminate: Wipe down the exterior of gloves before removing them. Decontaminate all surfaces within the fume hood.
-
Remove Gloves: Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Dispose of them in the designated solid chemical waste container.
-
Remove Lab Coat/Apron: Remove the apron and lab coat by rolling it outwards, ensuring the contaminated side is contained.
-
Remove Eye/Face Protection and Respirator: These should be the last items removed.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after completing the doffing procedure.[1][6]
Emergency and Disposal Plans
Exposure Response:
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][6]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4][6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][6]
Disposal Plan:
-
Chemical Waste: Dispose of unused this compound and any solutions containing it as hazardous chemical waste. It must be collected in a clearly labeled, sealed container.
-
Contaminated PPE: All disposable PPE, including gloves, bench paper, and wipes, must be disposed of as solid hazardous waste in a designated, sealed container. Do not discard in regular trash.[6]
-
Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.[6][8]
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of operations when working with this compound, embedding safety checks at each critical juncture.
Caption: Workflow for the safe handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. lobachemie.com [lobachemie.com]
- 3. 4-Methylpyridine-3-carbaldehyde | C7H7NO | CID 12460470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lobachemie.com [lobachemie.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
